Amipurimycin
描述
属性
CAS 编号 |
61991-08-0 |
|---|---|
分子式 |
C20H29N7O8 |
分子量 |
495.5 g/mol |
IUPAC 名称 |
2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26) |
InChI 键 |
BHAUQSKSOITMND-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |
规范 SMILES |
C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |
同义词 |
amipurimycin |
产品来源 |
United States |
Foundational & Exploratory
Amipurimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces novoguineensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amipurimycin, a peptidyl nucleoside antibiotic, was first discovered and isolated from the fermentation broth of Streptomyces novoguineensis. This novel compound exhibits significant antifungal activity, particularly against Pyricularia oryzae, the causative agent of rice blast disease. Structurally, this compound is characterized by a unique composition, containing a 2-aminopurine base, a novel nine-carbon branched-chain sugar moiety, and a cis-2-aminocyclopentane-1-carboxylic acid residue.[1] Its biosynthesis is also noteworthy, involving a proposed pathway that utilizes polyketide synthase machinery, a departure from typical nucleoside antibiotic synthesis. This guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product discovery and development.
Discovery and Biological Activity
This compound was identified in the early 1970s during a screening program for new agricultural antibiotics. The producing organism, a strain designated T-36496, was isolated from a soil sample collected in New Guinea and was subsequently identified as a new species, Streptomyces novoguineensis.[2][3] The antibiotic demonstrated potent in vitro and in vivo activity against Pyricularia oryzae.[4]
Fermentation of Streptomyces novoguineensis for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces novoguineensis. The process involves a two-stage seed culture followed by a larger-scale production fermentation.
Culture Media and Conditions
The following tables detail the composition of the seed and production media, along with the specific culture conditions for each stage of the fermentation process.
Table 1: Seed Medium Composition
| Component | Concentration |
| Glucose | 3.0% |
| Soybean Flour | 2.2% |
| Peptone | 0.3% |
| CaCO₃ | 0.4% |
| pH | 7.0 |
Table 2: Production Medium Composition
| Component | Concentration |
| Glucose | 5.0% |
| Cotton Seed Meal | 2.0% |
| Soybean Flour | 2.0% |
| Peptone | 0.2% |
| CaCO₃ | 0.6% |
| Antifoam | 0.05% |
| pH | 7.0 |
Experimental Protocol: Fermentation
-
Seed Culture (Stage 1): A loopful of S. novoguineensis from a slant culture is used to inoculate a 2-liter flask containing 500 ml of the seed medium. The flask is incubated on a shaker at 28°C for 48 hours.
-
Seed Culture (Stage 2): The first-stage seed culture is transferred to a 200-liter fermentor containing 100 liters of the same seed medium. The culture is incubated at 28°C for 48 hours with an airflow rate of 50 liters/minute and agitation at 100 rpm.
-
Production Fermentation: The second-stage seed culture is then transferred to a 2,000-liter fermentor containing 1,000 liters of the production medium. The fermentation is carried out at 28°C. The aeration and agitation parameters are critical for optimal production and are maintained as follows:
-
First 42 hours: Airflow rate of 500 liters/minute and agitation at 70 rpm.
-
Remainder of fermentation: Airflow rate of 500 liters/minute and agitation at 125 rpm.
-
Diagram 1: this compound Fermentation Workflow
Caption: Workflow for the fermentation of S. novoguineensis to produce this compound.
Isolation and Purification of this compound
This compound is an amphoteric and water-soluble compound, which dictates the strategy for its isolation and purification from the culture filtrate. The process involves a combination of ion-exchange and adsorption chromatography. While a detailed step-by-step protocol with quantitative data is not fully available in the reviewed literature, the general approach is outlined below.
Experimental Protocol: Purification
-
Harvest and Clarification: The fermentation broth is harvested, and the mycelium is removed by centrifugation or filtration to obtain the clear culture filtrate.
-
Ion-Exchange Chromatography: The clarified filtrate is subjected to cation-exchange chromatography. This step is crucial for capturing the basic this compound molecule and removing acidic and neutral impurities.
-
Adsorption Chromatography: The fractions containing this compound from the ion-exchange step are then further purified using adsorption chromatography. This step helps in removing other polar impurities.
-
Further Purification: It is suggested that a final purification step using a resin like Amberlite® IRA-410 (OH⁻ form) could be employed for desalting and final polishing of the compound. Elution with water followed by a dilute acid, such as formic acid, can be effective.
-
Analysis: The purity of the fractions at each stage is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and bioassays against P. oryzae.
Diagram 2: this compound Purification Workflow
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation
The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis.
Physicochemical Properties and Spectroscopic Data
The molecular formula of this compound was determined to be C₂₀H₂₇₋₃₁N₇O₈·H₂O.[5] Spectroscopic analyses, including UV, Proton NMR (PMR), and Carbon-13 NMR (CMR), were instrumental in elucidating its complex structure.[5] The UV spectrum showed characteristic maxima similar to those of 2-aminopurine 9-(β-D)-riboside.[5]
-
A 2-aminopurine nucleobase.
-
A cis-2-aminocyclopentane-1-carboxylic acid moiety.
-
A novel, complex nine-carbon sugar moiety.[1]
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₇₋₃₁N₇O₈·H₂O |
| Appearance | Colorless needles |
| UV λmax (in H₂O) | ~245 nm, ~305 nm |
| Solubility | Water-soluble |
| Nature | Amphoteric |
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating area of study. The gene cluster responsible for its production, designated as the amc cluster, has been identified in S. novoguineensis.[6] Analysis of this gene cluster revealed the presence of enzymes typically associated with polyketide biosynthesis, which is an unconventional pathway for the synthesis of a nucleoside antibiotic.[6][7] This suggests that the complex nine-carbon sugar core of this compound is at least partially assembled via a polyketide-like mechanism rather than being derived solely from carbohydrate precursors.[6][7] The biosynthesis also involves ATP-grasp ligases for the attachment of the amino acid component.[6]
Diagram 3: Proposed this compound Biosynthetic Logic
Caption: Simplified logical flow of the proposed this compound biosynthesis.
Conclusion
This compound stands out as a significant discovery in the field of natural product antibiotics due to its unique chemical structure and potent antifungal activity. The detailed fermentation protocol provided here offers a solid foundation for its production. While the specifics of the purification process require further elucidation from primary sources, the outlined strategy provides a clear direction for its isolation. The unusual biosynthetic pathway of this compound, involving polyketide machinery, opens new avenues for research into the biosynthesis of complex nucleoside antibiotics and presents opportunities for bioengineering to produce novel analogs. This technical guide serves as a valuable resource for researchers aiming to explore the potential of this compound and other related compounds in drug discovery and development.
References
- 1. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Karakum desert: a unique source of cultivable novel and rare actinomycetes with a remarkable biosynthetic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Amipurimycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the amipurimycin biosynthetic gene cluster (amc), a unique pathway responsible for the production of the peptidyl nucleoside antibiotic, this compound. This document details the genetic organization, the proposed biosynthetic pathway, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in natural product biosynthesis and antibiotic development.
Executive Summary
This compound is a peptidyl nucleoside antibiotic with a complex structure featuring a 2-aminopurine nucleobase, a nine-carbon core saccharide, and the unusual amino acid (-)-cispentacin.[1][2][3] Its biosynthesis is of significant interest as it deviates from typical peptidyl nucleoside antibiotic pathways. The discovery and characterization of the this compound (amc) gene cluster in Streptomyces novoguineensis have revealed a fascinating hybrid system that employs enzymes commonly associated with polyketide biosynthesis to construct its core saccharide.[1][2] This guide synthesizes the available data on the amc gene cluster, its heterologous expression, and the functional analysis of key enzymes, providing a foundational understanding for future research and bioengineering efforts.
The this compound (amc) Biosynthetic Gene Cluster
The amc biosynthetic gene cluster from Streptomyces novoguineensis consists of 30 open reading frames (ORFs) spanning a 32.5 kbp region.[1] The cluster is notable for the presence of genes encoding enzymes typical of polyketide biosynthesis, which is unusual for the formation of a complex sugar moiety in a nucleoside antibiotic.[1][2] Below is a summary of the genes and their putative functions as identified through comparative genomics and bioinformatic analysis.[1]
Table 1: Genes of the this compound (amc) Biosynthetic Gene Cluster and Their Putative Functions
| Gene (amc) | Proposed Function | Homology/Domain Information |
| amc0 | LAL-family transcriptional regulator | Regulator |
| amc1 | Acyl-CoA dehydrogenase | Fatty acid metabolism |
| amc2 | Enoyl-CoA hydratase/isomerase | Polyketide/Fatty acid biosynthesis |
| amc3 | 3-hydroxyacyl-CoA dehydrogenase | Polyketide/Fatty acid biosynthesis |
| amc4 | Ketoacyl-CoA thiolase | Polyketide/Fatty acid biosynthesis |
| amc5 | Acyl carrier protein (ACP) | Polyketide/Fatty acid biosynthesis |
| amc6 | Ketoacyl-ACP synthase | Polyketide/Fatty acid biosynthesis |
| amc7 | Adenylation/thiolation-type loading module | Non-ribosomal peptide synthetase (NRPS)-like |
| amc8 | Ketosynthase | Polyketide synthase (PKS) module |
| amc9 | Acyltransferase | PKS module |
| amc10 | Dehydratase | PKS module |
| amc11 | Enoylreductase | PKS module |
| amc12 | Ketoreductase | PKS module |
| amc13 | Acyl carrier protein (ACP) | PKS module |
| amc14 | Thioesterase | PKS module |
| amc15 | SAM-dependent methyltransferase | Tailoring enzyme |
| amc16 | SARP-family transcriptional regulator | Regulator |
| amc17 | ABC transporter | Efflux/Resistance |
| amc18 | ATP-grasp ligase | Attachment of (-)-cispentacin |
| amc19 | Aminotransferase | Amino acid biosynthesis |
| amc20 | Oxidoreductase | Tailoring enzyme |
| amc21 | Cyclase/Aromatase | Polyketide modification |
| amc22 | Glycosyltransferase | Sugar modification |
| amc23 | Phosphatase | Biosynthesis intermediate processing |
| amc24 | Dehydrogenase | Tailoring enzyme |
| amc25 | Hypothetical protein | Unknown function |
| amc26 | Purine/pyrimidine phosphoribosyltransferase | Nucleobase incorporation |
| amc27 | Adenine deaminase family protein | Nucleobase modification |
| amc28 | Transporter | Efflux/Resistance |
| amc29 | Hypothetical protein | Unknown function |
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to initiate with the formation of the nine-carbon core saccharide via a polyketide synthase-like mechanism, a novel paradigm for this class of molecules.[1] This is followed by the attachment of the 2-aminopurine base and subsequent ligation of the (-)-cispentacin side chain, catalyzed by the ATP-grasp ligase Amc18.[1][2]
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
The characterization of the this compound biosynthetic gene cluster involved a series of key experiments, from initial identification to functional verification. The general workflow is outlined below, followed by detailed protocols.
Caption: Experimental workflow for this compound BGC analysis.
Heterologous Expression of the amc Gene Cluster
Objective: To confirm the function of the amc gene cluster by expressing it in a clean host and detecting this compound production.
Materials:
-
Streptomyces novoguineensis genomic DNA
-
Bacterial Artificial Chromosome (BAC) vector (e.g., pSE101)
-
Escherichia coli DH10B (for BAC library construction)
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Streptomyces albus J1074 (heterologous host)
-
Media: LB, MS (mannitol soy flour), TSB (tryptic soy broth)
-
Antibiotics: Apramycin, Kanamycin, Nalidixic acid
Protocol:
-
BAC Library Construction:
-
Prepare high-molecular-weight genomic DNA from S. novoguineensis.
-
Partially digest the genomic DNA with HindIII and ligate into the BAC vector.
-
Transform E. coli DH10B to generate the BAC library.
-
-
Library Screening:
-
Screen the BAC library by PCR using primers designed from conserved genes within the putative amc cluster (e.g., amc8, amc18).
-
Isolate the positive BAC clone (pSE101amc0).
-
-
Intergeneric Conjugation:
-
Introduce the pSE101amc0 plasmid into the donor E. coli strain ET12567/pUZ8002.
-
Prepare spores of the recipient S. albus J1074.
-
Mix the donor E. coli cells with the recipient S. albus spores on MS agar plates.
-
Incubate at 30°C for 16-20 hours.
-
Overlay the plates with apramycin and nalidixic acid to select for exconjugants.
-
-
Production and Analysis:
-
Inoculate the S. albus exconjugant into TSB for seed culture.
-
Transfer the seed culture to production medium and incubate for 5-7 days.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by HPLC and LC-MS, comparing it to an authentic standard of this compound and a negative control (S. albus with an empty vector).
-
In Vitro Assay of Amc18 (ATP-Grasp Ligase)
Objective: To biochemically confirm the function of Amc18 in ligating (-)-cispentacin to the this compound core nucleoside.
Materials:
-
Expression vector (e.g., pET-28a)
-
E. coli BL21(DE3) (for protein expression)
-
His-tag affinity chromatography column (e.g., Ni-NTA)
-
Substrates: this compound core nucleoside (enzymatically or synthetically derived), (-)-cispentacin, ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT
-
HPLC system for product analysis
Protocol:
-
Cloning and Overexpression:
-
Amplify the amc18 gene from S. novoguineensis gDNA.
-
Clone the PCR product into the pET-28a vector to generate an N-terminal His₆-tagged construct.
-
Transform the construct into E. coli BL21(DE3).
-
Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with 0.5 mM IPTG at 16°C overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and lyse by sonication in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA column.
-
Wash the column with wash buffer containing 20 mM imidazole.
-
Elute the His₆-Amc18 protein with elution buffer containing 250 mM imidazole.
-
Confirm protein purity and concentration by SDS-PAGE and Bradford assay.
-
-
Biochemical Assay:
-
Set up a 50 µL reaction containing: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM (-)-cispentacin, 1 mM this compound core nucleoside, and 5 µM purified Amc18.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Quench the reaction by adding methanol.
-
Centrifuge to remove precipitated protein.
-
-
Product Analysis:
-
Analyze the supernatant by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 260 nm).
-
Compare the retention time of the product with an authentic this compound standard.
-
Confirm the product identity by LC-MS analysis to detect the expected mass of this compound.
-
Conclusion and Future Directions
The analysis of the this compound biosynthetic gene cluster has unveiled a novel and unexpected route to a complex peptidyl nucleoside antibiotic, blending elements of polyketide and non-ribosomal peptide synthesis.[1][2] The heterologous expression of the amc cluster and the functional characterization of key enzymes like Amc18 have provided a solid foundation for understanding this pathway.[1] Future research should focus on the detailed biochemical characterization of the PKS-like enzymes (Amc7-14) to elucidate the precise mechanism of the nine-carbon sugar assembly. Furthermore, the elucidation of the (-)-cispentacin biosynthetic pathway within the cluster presents another avenue for investigation. This knowledge will not only deepen our understanding of natural product biosynthesis but also open up possibilities for the combinatorial biosynthesis and generation of novel this compound analogs with potentially improved therapeutic properties.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Amipurimycin on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amipurimycin, a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, exhibits potent antifungal, antibacterial, and antiviral activities.[1][2] Its complex structure, featuring a 2-aminopurine nucleobase, a unique nine-carbon sugar, and a cis-2-aminocyclopentane-1-carboxylic acid moiety, distinguishes it as a molecule of significant interest in the ongoing search for novel antimicrobial agents.[3] Despite its promising biological profile, the precise mechanism by which this compound exerts its effects—specifically its interaction with and potential inhibition of the protein synthesis machinery—remains largely uncharacterized.[1][4]
This technical guide provides a comprehensive framework for researchers and drug development professionals aiming to elucidate the mechanism of action of this compound on protein synthesis. While direct experimental data on this compound is scarce, this document outlines the established methodologies and conceptual models derived from the study of other ribosome-targeting antibiotics, particularly those within the peptidyl nucleoside class. By presenting detailed experimental protocols, data interpretation frameworks, and hypothetical models, this guide serves as a foundational resource for initiating and advancing research into this enigmatic antibiotic.
Introduction: The Current State of Knowledge on this compound
This compound belongs to the diverse family of peptidyl nucleoside antibiotics (PNAs), which are known for their tripartite structures comprising a nucleobase, a sugar moiety, and an amino acid or peptide component.[1][2] While the biosynthetic gene cluster for this compound has been identified, shedding light on its intricate assembly, its mode of action has "heretofore eluded biochemical scrutiny".[1][2] This knowledge gap presents both a challenge and an opportunity for the scientific community. Understanding how this compound inhibits protein synthesis is crucial for its potential development as a therapeutic agent and for overcoming the growing threat of antimicrobial resistance.
Foundational Concepts: Mechanisms of Ribosome-Targeting Antibiotics
The bacterial ribosome is a primary target for a multitude of clinically significant antibiotics.[5][6] These compounds can interfere with various stages of protein synthesis, including initiation, elongation, and termination.[7] The large ribosomal subunit (50S) and the small ribosomal subunit (30S) offer several critical functional centers that can be targeted.[8]
| Antibiotic Class | Binding Site on Ribosome | Effect on Protein Synthesis | Example Compounds |
| Aminoglycosides | 30S subunit (A site) | Causes misreading of mRNA, inhibits translocation | Streptomycin, Gentamicin |
| Tetracyclines | 30S subunit (A site) | Blocks binding of aminoacyl-tRNA | Doxycycline, Tetracycline |
| Macrolides | 50S subunit (nascent peptide exit tunnel) | Blocks progression of the nascent polypeptide chain | Erythromycin, Azithromycin |
| Lincosamides | 50S subunit (peptidyl transferase center) | Inhibits peptide bond formation | Clindamycin, Lincomycin |
| Oxazolidinones | 50S subunit (P site) | Prevents formation of the initiation complex | Linezolid, Tedizolid |
| Chloramphenicol | 50S subunit (peptidyl transferase center) | Inhibits peptide bond formation | Chloramphenicol |
This table summarizes the mechanisms of several major classes of ribosome-targeting antibiotics, providing a comparative context for the potential investigation of this compound.
A Hypothetical Mechanism of Action for this compound
Given its structural classification as a peptidyl nucleoside antibiotic, it is plausible that this compound targets the peptidyl transferase center (PTC) on the 50S ribosomal subunit. The PTC is the catalytic heart of the ribosome, responsible for peptide bond formation. Many nucleoside antibiotics mimic the aminoacyl-tRNA substrate, thereby competitively inhibiting this crucial step.
A hypothetical signaling pathway for this compound's action could be as follows:
Caption: Hypothetical mechanism of this compound action.
This model posits that this compound binds to the PTC, potentially mimicking the transition state of peptide bond formation or sterically hindering the accommodation of aminoacyl-tRNA in the A-site. This would lead to a cessation of polypeptide chain elongation.
Experimental Protocols for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is necessary. The following protocols provide a roadmap for these investigations.
In Vitro Translation Inhibition Assay
This initial assay determines if this compound directly inhibits protein synthesis and provides quantitative data on its potency (e.g., IC50).[9]
Methodology:
-
System Preparation: Utilize a commercially available E. coli S30 cell-free transcription-translation (TX-TL) system.[10]
-
Reporter Gene: Employ a plasmid encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP), under the control of a bacterial promoter.[10][11]
-
Assay Setup:
-
Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source.
-
Aliquot the master mix into a 96- or 384-well plate.
-
Add the reporter plasmid to each well.
-
Add serial dilutions of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) and a positive control with a known translation inhibitor (e.g., chloramphenicol).
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours.[10]
-
Detection:
-
For luciferase, add a luciferase assay reagent and measure luminescence using a plate reader.[10]
-
For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Plot the reporter signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro translation inhibition assay.
Ribosome Binding Assays
These assays determine if this compound directly interacts with the ribosome and can help identify which ribosomal subunit is the primary target.
Methodology:
A common method involves competition binding with a radiolabeled ligand known to bind to a specific ribosomal site.
-
Preparation: Isolate 70S ribosomes and separate them into 30S and 50S subunits from a suitable bacterial strain (e.g., E. coli).
-
Radiolabeling: Use a radiolabeled antibiotic (e.g., [14C]-chloramphenicol for the 50S subunit PTC) as a probe.
-
Competition Assay:
-
Incubate a fixed concentration of the ribosomal subunit with a fixed concentration of the radiolabeled probe.
-
In parallel reactions, include increasing concentrations of unlabeled this compound.
-
Separate the ribosome-bound radiolabel from the free radiolabel using a technique like nitrocellulose filter binding or equilibrium dialysis.
-
-
Detection: Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: A decrease in the bound radioactivity with increasing concentrations of this compound indicates competitive binding to the same or an allosterically coupled site.
Toeprinting (Primer Extension Inhibition) Assay
This powerful technique can pinpoint the specific location on an mRNA where the ribosome is stalled by an inhibitor, providing high-resolution information about the mechanism of action.[12]
Methodology:
-
In Vitro Translation: Set up an in vitro translation reaction as described above, but using a specific mRNA template of known sequence.
-
Primer Annealing: After allowing translation to proceed in the presence and absence of this compound, anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.[13]
-
Reverse Transcription: Add reverse transcriptase to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase will proceed until it encounters the stalled ribosome, at which point it will be blocked.[12][14]
-
Denaturing Gel Electrophoresis: Denature the samples and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
Analysis: The appearance of a specific band (the "toeprint") in the presence of this compound that is not present in the control indicates the position of the stalled ribosome. The location of the toeprint can reveal which codon is in the A, P, or E site of the stalled ribosome.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information about the antibiotic-ribosome complex, revealing the precise binding pocket and the conformational changes induced by the antibiotic.[15][16]
Methodology:
-
Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form a stable complex.
-
Vitrification: Apply the sample to an EM grid and rapidly plunge-freeze it in liquid ethane to embed the complexes in a thin layer of vitreous ice.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.[15]
-
Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the this compound-ribosome complex.[16]
-
Model Building and Analysis: Build an atomic model of the complex into the cryo-EM density map to visualize the detailed interactions between this compound and the ribosomal RNA and proteins.[15]
Caption: General workflow for cryo-EM structural analysis.
Data Presentation and Interpretation
Quantitative data from the aforementioned experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Translation Inhibition
| Compound | IC50 (µM) | Hill Slope |
| This compound | [Experimental Value] | [Experimental Value] |
| Chloramphenicol | [Reference Value] | [Reference Value] |
Table 2: Ribosome Subunit Specificity from Binding Assays
| Compound | Binding to 70S | Binding to 50S | Binding to 30S |
| This compound | [Yes/No] | [Yes/No] | [Yes/No] |
Table 3: Toeprinting Assay Results
| Condition | Major Toeprint Position(s) | Inferred Stalled Codon Site |
| No Drug | None | N/A |
| This compound | [Nucleotide Position] | [A/P/E-site] |
Conclusion and Future Directions
The study of this compound's mechanism of action on protein synthesis is a promising area of research with the potential to uncover a novel antibiotic scaffold. While its precise mechanism remains unknown, the experimental and conceptual frameworks outlined in this guide provide a clear path forward. By systematically applying these techniques, researchers can determine this compound's ribosomal binding site, its effect on the different stages of translation, and the structural basis of its inhibitory activity. This knowledge will be invaluable for the structure-based design of new, more potent derivatives and for the development of strategies to combat antibiotic resistance. The elucidation of this compound's mechanism will not only contribute to the arsenal of antimicrobial agents but also deepen our fundamental understanding of ribosome function.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. jetir.org [jetir.org]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.4. In vitro Translation Assay [bio-protocol.org]
- 12. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 13. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 14. youtube.com [youtube.com]
- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mbexc.de [mbexc.de]
The Quest for Amipurimycin's Target: A Technical Guide to Unraveling Its Antimicrobial Mechanism
Introduction
Amipurimycin, a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, has demonstrated a promising spectrum of activity against fungal, bacterial, and viral pathogens.[1][2] Notably, it has shown potent in vitro and in vivo efficacy against Pyricularia oryzae, the causative agent of rice blast disease.[2] Despite its discovery decades ago and the recent elucidation of its complex biosynthetic gene cluster, the precise molecular target and mechanism of action of this compound remain undetermined.[1][3][4] This lack of a defined target is a significant bottleneck in its development as a potential therapeutic or agricultural agent.
This technical guide is designed for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the identification of this compound's molecular target in both fungal and bacterial pathogens. While extensive research has successfully characterized its biosynthesis,[1][3] there is a notable absence of published studies applying target identification methodologies to this molecule. Therefore, this document provides a detailed roadmap, including experimental protocols and data presentation frameworks, to guide future research in this critical area.
Current State of Knowledge
Proposed Strategy for Target Identification
To systematically identify the molecular target of this compound, a multi-pronged approach is recommended. This strategy combines affinity-based proteomics to isolate binding partners with genetic and biochemical methods to validate these interactions and elucidate the functional consequences.
Data Presentation: Framework for Quantitative Analysis
A critical step in characterizing a novel antimicrobial is to quantify its potency. While comprehensive data for this compound is lacking, future studies should aim to generate data organized as follows for clear comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Pathogen | Type | Strain | MIC (µg/mL) | Reference |
| Pyricularia oryzae | Fungus | Lab Strain 1 | TBD | TBD |
| Candida albicans | Fungus | ATCC 90028 | TBD | TBD |
| Aspergillus fumigatus | Fungus | ATCC 204305 | TBD | TBD |
| Staphylococcus aureus | Bacteria | ATCC 29213 | TBD | TBD |
| Escherichia coli | Bacteria | ATCC 25922 | TBD | TBD |
| Pseudomonas aeruginosa | Bacteria | ATCC 27853 | TBD | TBD |
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Putative Target Enzyme | Source Organism | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Target Protein 1 | P. oryzae | TBD | TBD | TBD |
| Target Protein 2 | C. albicans | TBD | TBD | TBD |
| Target Protein 3 | S. aureus | TBD | TBD | TBD |
(TBD: To Be Determined)
Experimental Protocols
The following sections provide detailed methodologies for the key experiments proposed in the target identification workflow.
Affinity Chromatography for Target Isolation
This technique aims to isolate proteins from a cell lysate that physically bind to this compound.
Protocol:
-
Probe Synthesis: Synthesize an this compound analogue with a functional group (e.g., a primary amine or carboxyl group) suitable for conjugation to a resin. This should be done at a position determined not to be critical for its antimicrobial activity, if known.
-
Immobilization: Covalently couple the this compound probe to a pre-activated chromatography resin (e.g., NHS-activated sepharose) to create the affinity matrix.
-
Lysate Preparation: Grow the target pathogen (P. oryzae or a bacterial species) to mid-log phase. Harvest cells and prepare a native cell lysate using mechanical disruption (e.g., bead beating or sonication) in a suitable lysis buffer containing protease inhibitors.
-
Binding: Incubate the clarified cell lysate with the this compound-conjugated resin for 2-4 hours at 4°C with gentle agitation. Include a control incubation with an unconjugated resin to identify non-specific binders.
-
Washing: Wash the resin extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized this compound.
-
Elution: Elute the bound proteins from the resin. This can be achieved by a competitive elution with a high concentration of free this compound, or by changing the buffer conditions (e.g., altering pH or ionic strength).
-
Analysis: Concentrate the eluted proteins and resolve them by SDS-PAGE. Visualize protein bands that are present in the this compound eluate but absent in the control. Excise these specific bands and identify the proteins using mass spectrometry (LC-MS/MS).
Yeast Two-Hybrid (Y2H) Screening for Interaction Validation
The Y2H system is a genetic method to confirm and explore protein-protein interactions identified through affinity chromatography.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the this compound Gene Cluster Yields Insight into the Biosynthesis of C9 Sugar Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amipurimycin: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin is a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis. As a member of this complex class of natural products, it exhibits a range of biological activities, including antifungal, antibacterial, and potential antiviral properties. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, detailing its known activities, putative mechanisms of action, and the experimental protocols used to elucidate these properties. While the full scope of its biological activity is still under investigation, this document consolidates the current understanding to support further research and development efforts.
Biological Activity Spectrum of this compound
This compound has demonstrated a notable breadth of activity against various pathogens. Its primary and most well-documented activity is against the phytopathogenic fungus Pyricularia oryzae, the causative agent of rice blast disease. Reports also indicate broader antifungal, antibacterial, and antiviral potential, although the specific mechanisms are not yet fully elucidated[1][2].
Antifungal Activity
The most significant reported antifungal activity of this compound is its potent inhibition of Pyricularia oryzae[3][4][5]. Early studies demonstrated its effectiveness both in vitro and in vivo, with considerable curative effects on rice leaf blast in greenhouse and field tests at concentrations ranging from 10 to 20 ppm[3][6].
Table 1: Antifungal Activity of this compound
| Target Organism | Activity Type | Effective Concentration | Reference |
| Pyricularia oryzae | In vivo (curative) | 10 - 20 ppm | [3][6] |
Antibacterial and Antiviral Activity
While described as having diverse antibacterial and antiviral activities, specific quantitative data such as MIC values against a spectrum of bacterial species or 50% inhibitory concentration (IC50) values against specific viruses are not extensively detailed in the available literature for this compound itself[1][2]. For context, a synthetic nucleoside analogue has shown antiviral activity against Influenza A H1N1 (IC50 = 70.7 µM) and Coxsackievirus B3 (IC50 = 13.9 µM)[7]. This suggests that the core structure of such compounds has the potential for antiviral action. Further screening of this compound against a panel of viral and bacterial pathogens is warranted to fully characterize its activity spectrum.
Table 2: Antibacterial and Antiviral Activity of this compound (Qualitative)
| Activity Type | General Observation | Reference |
| Antibacterial | Reported to have antibacterial activity, but specific targets and MIC values are not detailed. | [1][2] |
| Antiviral | Reported to have antiviral activity, but specific targets and IC50 values are not detailed. | [1][2] |
Mechanism of Action
The precise mechanism of action for this compound has not been definitively determined[8]. However, as a peptidyl nucleoside antibiotic, it is hypothesized to function similarly to other members of this class by inhibiting bacterial cell wall biosynthesis. The putative target is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY)[9][10].
Inhibition of Peptidoglycan Biosynthesis
MraY is an essential bacterial enzyme that catalyzes a critical step in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I[6][11]. By inhibiting MraY, peptidyl nucleoside antibiotics block the formation of this essential precursor, thereby disrupting cell wall synthesis and leading to cell lysis[9][12].
Below is a diagram illustrating the proposed mechanism of action of this compound via the inhibition of the peptidoglycan biosynthesis pathway.
Figure 1: Proposed Mechanism of this compound via Inhibition of Peptidoglycan Biosynthesis. This diagram illustrates the inhibition of the MraY enzyme by this compound, which blocks the formation of Lipid I, a crucial intermediate in the bacterial cell wall synthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological characterization of this compound.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol describes a method for determining the MIC of this compound against filamentous fungi like Pyricularia oryzae using the broth microdilution method.
1. Preparation of Fungal Inoculum:
-
Pyricularia oryzae is cultured on potato dextrose agar (PDA) plates for 7-10 days at 25°C to induce sporulation.
-
Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
The conidial suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The concentration of conidia is determined using a hemocytometer and adjusted to a final concentration of 1 x 10^5 to 5 x 10^5 conidia/mL in RPMI 1640 medium buffered with MOPS.
2. Broth Microdilution Assay:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Each well is inoculated with the standardized fungal spore suspension.
-
A positive control well (no drug) and a negative control well (no fungus) are included.
-
The plate is incubated at 25°C for 48-72 hours.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
Figure 2: Workflow for Antifungal MIC Determination. This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.
In Vivo Efficacy Against Rice Blast Disease
This protocol describes a method to evaluate the curative effect of this compound on rice blast disease in a greenhouse setting.
1. Plant Cultivation and Inoculation:
-
Rice seedlings (a susceptible variety) are grown in a greenhouse to the 4-5 leaf stage.
-
A conidial suspension of Pyricularia oryzae (1 x 10^6 conidia/mL) is prepared as described above.
-
The rice plants are spray-inoculated with the fungal suspension until runoff and kept in a high-humidity chamber for 24 hours to facilitate infection.
2. Application of this compound:
-
24 hours post-inoculation, the infected plants are sprayed with different concentrations of this compound solution (e.g., 10, 20, 50 ppm).
-
A control group is sprayed with a blank solution (without this compound).
3. Disease Assessment:
-
The plants are returned to the greenhouse and observed for disease development.
-
After 5-7 days, the disease severity is assessed by counting the number and size of lesions on the leaves.
-
The curative effect is calculated as the percentage reduction in disease severity in the treated plants compared to the control group.
Determination of Antiviral Activity (IC50) by Plaque Reduction Assay
This protocol provides a general method for determining the 50% inhibitory concentration (IC50) of this compound against a lytic virus.
1. Cell Culture and Virus Propagation:
-
A suitable host cell line is cultured to confluence in 6-well plates.
-
A stock of the target virus is prepared and its titer (plaque-forming units per mL, PFU/mL) is determined.
2. Plaque Reduction Assay:
-
Confluent cell monolayers are infected with a standardized amount of virus (e.g., 100 PFU/well) for 1-2 hours.
-
The virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
An overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.5% agarose) containing serial dilutions of this compound is added to each well.
-
A control well with no drug is included.
-
The plates are incubated at 37°C in a CO2 incubator until plaques are visible.
3. IC50 Determination:
-
The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
The percentage of plaque inhibition is calculated for each drug concentration relative to the control.
-
The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
Amipurimycin's Antifungal Activity Against Pyricularia oryzae: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyricularia oryzae (also known as Magnaporthe oryzae), the causal agent of rice blast disease, poses a significant threat to global food security. The development of effective and novel antifungal agents is paramount in managing this devastating plant pathogen. Amipurimycin, a peptidyl nucleoside antibiotic isolated from Streptomyces novoguineensis, has demonstrated notable antifungal activity against P. oryzae both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's activity, summarizing the available data, outlining relevant experimental protocols, and visualizing putative mechanisms and workflows. While the precise mechanism of action is yet to be fully elucidated, this document serves as a foundational resource for researchers engaged in the exploration of this compound and other peptidyl nucleoside antibiotics as potential agricultural fungicides.[3][4][5]
Introduction
Rice blast, caused by the fungus Pyricularia oryzae, is one of the most destructive diseases of rice worldwide, leading to significant yield losses annually. The pathogen infects all aerial parts of the rice plant, with neck and panicle blast being particularly devastating. Current control strategies heavily rely on chemical fungicides, which raises concerns about the development of resistant fungal strains and environmental impact.
This compound is a unique natural product belonging to the family of peptidyl nucleoside antibiotics.[3] It is produced by the bacterium Streptomyces novoguineensis.[1][2] Structurally, this compound is composed of a 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and the unusual amino acid (-)-cispentacin.[3][4][6] This distinct chemical architecture is of great interest for its potential as a lead compound in the development of new antifungal agents.
Quantitative Antifungal Activity
Table 1: In Vivo Efficacy of this compound Against Pyricularia oryzae
| Parameter | Concentration | Efficacy | Source |
| Curative effect on leaf blast | 10 - 20 ppm | Considerable | [1][2] |
| Efficacy against neck and panicle blast | 10 - 20 ppm | Effective | [1][2] |
Mechanism of Action
The precise molecular mechanism of this compound's antifungal action against P. oryzae remains undetermined.[3][4][5] However, as a peptidyl nucleoside antibiotic, it is hypothesized to interfere with essential cellular processes such as protein or nucleic acid synthesis. Peptidyl nucleoside antibiotics, like polyoxins and nikkomycins, are known to inhibit chitin synthase, a crucial enzyme for fungal cell wall integrity.[7] While this provides a potential avenue for investigation, further research is required to identify the specific molecular target(s) of this compound in P. oryzae.
Putative Signaling Pathway Interference
Given the potential for this compound to disrupt fundamental cellular processes, a hypothetical model of its action could involve the inhibition of ribosomal protein synthesis. This would lead to a cascade of downstream effects, ultimately resulting in cell growth arrest and death.
References
- 1. scispace.com [scispace.com]
- 2. Streptomyces novoguineensis sp. Nov., an this compound producer, and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Cispentacin Moiety: A Key Player in the Antifungal Activity of Amipurimycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amipurimycin, a complex peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, has demonstrated significant antifungal activity, particularly against phytopathogenic fungi.[1][2] Its unique structure, comprising a 2-aminopurine nucleobase, a branched-chain sugar amino acid core, and a cispentacin moiety, has attracted considerable interest from the scientific community. This technical guide delves into the critical role of the cispentacin moiety in the biological activity of this compound, consolidating current knowledge on its biosynthesis, mechanism of action, and contribution to the overall antifungal profile of the parent molecule. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key pathways, this document aims to provide a thorough understanding for researchers engaged in the discovery and development of novel antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. This has intensified the search for novel antifungal agents with unique mechanisms of action. This compound, first isolated in the 1970s, represents a promising candidate due to its potent activity against fungi such as Pyricularia oryzae, the causative agent of rice blast disease.[3][4] The this compound molecule is a tripartite structure, featuring a complex pyranosyl amino acid core linked to a 2-aminopurine nucleobase and acylated with (-)-cispentacin, itself a non-proteinogenic amino acid with inherent antifungal properties.[2][5] Understanding the contribution of each component to the overall bioactivity of this compound is crucial for the rational design of new, more effective antifungal drugs. This guide focuses specifically on the cispentacin moiety, exploring its biosynthesis, its attachment to the this compound core, and its influence on the molecule's antifungal efficacy.
The Biosynthesis of this compound and the Cispentacin Moiety
The biosynthesis of this compound is a complex process involving a sophisticated enzymatic machinery encoded by the amc gene cluster.[6] The assembly of the core structure and the subsequent attachment of the cispentacin moiety are distinct stages in the biosynthetic pathway.
Biosynthesis of the this compound Core (Amipurimycinine)
The biosynthesis of the this compound core, known as amipurimycinine, is a fascinating example of a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. While a detailed exploration of the entire pathway is beyond the scope of this guide, a crucial final step involves the formation of the core nucleoside structure, which serves as the scaffold for the attachment of cispentacin.
Biosynthesis of (-)-Cispentacin
The biosynthesis of (-)-cispentacin is a key tailoring step in the overall formation of this compound. The genes responsible for its synthesis are located within the this compound biosynthetic gene cluster (amc). The pathway is proposed to mirror the biosynthesis of coronafacic acid (CFA), a well-characterized phytotoxin.
-
Key Enzymes and Proposed Pathway: The biosynthesis is thought to be initiated by a type II polyketide synthase-like machinery. A set of enzymes encoded by the amc cluster, homologous to those in the CFA pathway, are responsible for the formation of the five-membered ring structure of cispentacin.
Ligation of Cispentacin to the this compound Core
The final step in the biosynthesis of this compound is the amide bond formation between the carboxylic acid of (-)-cispentacin and the amino group of the this compound core. This reaction is catalyzed by a dedicated ATP-grasp ligase, Amc18.[6]
-
Enzymatic Specificity: In vitro studies have demonstrated that Amc18 is highly specific for its amino acid substrate, (-)-cispentacin, and its acceptor substrate, amipurimycinine. This enzymatic step represents a critical juncture in the pathway, finalizing the structure of the mature antibiotic.
Quantitative Analysis of Antifungal Activity
A comprehensive understanding of the role of the cispentacin moiety necessitates a quantitative comparison of the antifungal activities of this compound, its core structure (amipurimycinine), and the cispentacin moiety itself. While data on this compound's potent antifungal effects are reported, specific MIC values are not consistently available in the literature, which frequently highlights the need for more extensive structure-activity relationship (SAR) studies.[7][8][9] However, quantitative data for cispentacin's antifungal activity is available and provides valuable insight.
| Compound | Fungal Species | MIC Value(s) | Medium | Reference(s) |
| (-)-Cispentacin | Candida albicans (clinical isolates) | MIC50: 6.3-12.5 µg/mL | YNBG | [8] |
| MIC90: 6.3-50 µg/mL | YNBG | [8] | ||
| Candida glabrata | Comparable to cispentacin | RPMI-1640 | [7] | |
| Candida krusei | No significant activity | RPMI-1640 | [7] | |
| This compound | Pyricularia oryzae | Effective at 10-20 ppm | in vivo (field tests) | [4] |
| Various Phytopathogenic Fungi | "Impressive antifungal activity" | Not specified | [1] |
Table 1: Antifungal Activity of Cispentacin and this compound. YNBG: Yeast Nitrogen Base Glucose. RPMI-1640: Roswell Park Memorial Institute medium. MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of organisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC)
A widely used method for quantifying the in vitro antifungal activity of a compound is the broth microdilution assay.
Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The inoculum is further diluted to a final concentration of 0.5-2.5 x 10^3 cells/mL in the test medium (e.g., RPMI-1640 or YNBG).
-
-
Preparation of Drug Dilutions:
-
The test compound (e.g., cispentacin) is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution is prepared in the test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.
-
Visualizing Key Pathways and Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathways and the logical relationships discussed.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for MIC determination.
The Role of the Cispentacin Moiety: A Synthesis of Evidence
Based on the available data, the cispentacin moiety plays a multifaceted role in the overall profile of this compound:
-
Inherent Antifungal Activity: Cispentacin itself is an antifungal agent, with demonstrated activity against clinically relevant Candida species.[8] Its mechanism of action is believed to involve the inhibition of amino acid transport systems. This inherent bioactivity likely contributes to the overall antifungal potency of this compound.
-
Structural Contribution: The attachment of the cispentacin moiety completes the mature structure of this compound. This modification could be crucial for the correct folding of the molecule, its stability, or its interaction with the fungal target. While the exact target of this compound remains to be fully elucidated, the cispentacin portion may be involved in binding to the target site.
-
Potential for Synergistic Effects: The combination of the this compound core and the cispentacin moiety may result in a synergistic antifungal effect, where the combined activity is greater than the sum of the individual components. However, without quantitative data for the this compound core alone, this remains a hypothesis.
Future Directions and Conclusion
The study of this compound and its cispentacin moiety presents several exciting avenues for future research. A critical next step is to conduct comprehensive structure-activity relationship studies. The total synthesis of this compound and its analogs, including amipurimycinine, will be instrumental in generating the necessary compounds for such studies.[7][8] Determining the specific antifungal MIC values of this compound and amipurimycinine against a broad panel of fungal pathogens will provide the much-needed quantitative data to definitively elucidate the contribution of the cispentacin moiety.
Furthermore, identifying the molecular target of this compound within the fungal cell is a key objective. This knowledge will not only shed light on its mechanism of action but also pave the way for the rational design of new derivatives with improved efficacy and a broader spectrum of activity.
References
- 1. This compound: Total Synthesis of the Proposed Structures and Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mmsl.cz [mmsl.cz]
- 4. Streptomyces novoguineensis sp. Nov., an this compound producer, and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Amipurimycin and Miharamycin Biosynthetic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amipurimycin and the miharamycins are potent peptidyl nucleoside antibiotics (PNAs) synthesized by Streptomyces species. Their unique structures, featuring a complex nine-carbon sugar core, a rare 2-aminopurine base, and a non-proteinogenic amino acid, have garnered significant interest for their potential as antifungal and antibacterial agents. Recent advances in genomics and biochemistry have led to the identification and characterization of their respective biosynthetic gene clusters (BGCs), revealing a novel and unexpected pathway for the assembly of their core saccharide moiety. This technical guide provides an in-depth comparison of the this compound and miharamycin biosynthetic pathways, highlighting the key enzymatic steps, genetic organization, and the unusual hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) logic that governs their formation. Detailed experimental protocols for key characterization studies and quantitative data are presented to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction
This compound, produced by Streptomyces novoguineensis, and the miharamycins, from Streptomyces miharaensis, are structurally related PNAs with significant biological activity.[1][2] Both molecules share a common scaffold consisting of a 2-aminopurine nucleobase and a nine-carbon (C9) pyranosyl amino acid core.[3][4] The primary distinctions lie in the saccharide core, which is bicyclic in the miharamycins, and the attached amino acid: (-)-cispentacin in this compound and N5-hydroxyarginine in miharamycin A.[1][2]
The elucidation of their biosynthetic pathways has unveiled a fascinating departure from canonical PNA biosynthesis. Instead of deriving the sugar core entirely from carbohydrate precursors, the this compound (amc) and miharamycin (mhr) BGCs employ enzymes typically associated with polyketide biosynthesis.[1][5][6] This discovery points to a new paradigm in the biosynthesis of complex sugars and offers exciting possibilities for biosynthetic engineering.[2] This guide will dissect and compare the genetic and biochemical intricacies of these two closely related, yet distinct, biosynthetic pathways.
Comparison of Biosynthetic Gene Clusters (BGCs)
The amc and mhr gene clusters share significant homology, reflecting the structural similarities of their products. Both clusters encode a suite of enzymes for the synthesis of the 2-aminopurine base, the assembly of the C9 sugar core, and the attachment of the final amino acid moiety.
| Gene/Enzyme Category | This compound (amc) Homolog | Miharamycin (mhr) Homolog | Shared Function | Reference |
| Early Steps (Nucleobase) | ApmD | MihD | GMP hydrolase | [7][8] |
| ApmI | MihI | Guanylglucuronic acid assembly & GMP cleavage | [7][8] | |
| - | MihF | Guanine O-methyltransferase | [8] | |
| Core Saccharide Assembly | Amc8 (PKS) | Mhr homolog | Implicated in the polyketide-based assembly of the C9 core. | [2] |
| ApmB6-A (NRPS) | MihB6-A (NRPS) | Adenylation domain recognizing a complex nucleoside derivative. | [3] | |
| Amino Acid Attachment | Amc18 (ATP-grasp ligase) | Mhr20 (ATP-grasp ligase) | Catalyzes the amide bond formation to attach the pendant amino acid. | [1][9] |
| Tailoring Enzymes | - | Mhr24 (Hydroxylase) | Hydroxylation of arginine to form N5-hydroxyarginine. | [1][9] |
| - | MihE (Carbonyl reductase) | Functions on the C2 branch of the high-carbon sugar. | [8] |
Biosynthetic Pathway Comparison
While sharing a common strategy, the biosynthetic pathways of this compound and miharamycin exhibit key differences that lead to their distinct final structures. A revised pathway for miharamycin biosynthesis has been proposed that diverges from earlier hypotheses for this compound.[3]
Early Stages: Formation of the 2-Aminopurine Nucleoside
The biosynthesis in both pathways is thought to initiate with the formation of the 2-aminopurine moiety. This process involves a series of enzymatic modifications of a purine precursor. Key enzymes such as the GMP hydrolase (ApmD/MihD) and the dual-function enzyme for guanylglucuronic acid assembly and GMP cleavage (ApmI/MihI) have been biochemically characterized and are conserved in both pathways.[7][8]
Core Saccharide Synthesis: A Hybrid NRPS-PKS Approach
A groundbreaking finding is the involvement of a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) system in assembling the C9 sugar core.[1][3] This is a significant deviation from typical sugar biosynthesis.
-
This compound Pathway Hypothesis: The core is assembled from three distinct fragments, as suggested by labeled precursor feeding studies.[2] The PKS enzyme Amc8 is implicated in a chain extension reaction to build the carbon backbone.[2]
-
Revised Miharamycin Pathway: A more recent study on miharamycin biosynthesis proposes a revised and more detailed pathway.[3] This pathway involves an unusual adenylation domain (MihB6-A) that recognizes a complex nucleoside derivative as its substrate for the NRPS module.[3] The hybrid NRPS-PKS system then catalyzes a two-carbon extension on this nucleoside precursor.[3] In vitro characterization has shown that both MihB6-A and its homolog in the this compound pathway, ApmB6-A, prefer the same complex nucleoside substrate, suggesting a common NRPS-PKS process is shared.[3]
The following diagram illustrates the proposed logic for the hybrid NRPS-PKS mediated synthesis of the high-carbon sugar core.
Caption: Proposed workflow for the hybrid NRPS-PKS synthesis of the C9 sugar core.
Late-Stage Modifications and Amino Acid Attachment
The final steps in both pathways involve tailoring of the sugar core and attachment of the respective amino acids.
-
Amino Acid Attachment: This crucial step is catalyzed by ATP-grasp ligases. In vitro analysis has confirmed the roles of Amc18 in this compound and Mhr20 in miharamycin biosynthesis for ligating (-)-cispentacin and arginine (or its hydroxylated form), respectively.[1][9]
-
Tailoring: The miharamycin pathway includes additional tailoring enzymes not found in the this compound cluster. Mhr24 is a unique hydroxylase responsible for the N5-hydroxylation of the arginine moiety in miharamycin A.[1][9] The carbonyl reductase MihE is involved in modifying the C2 branch of the high-carbon sugar.[8] The bicyclic structure of the miharamycin core is also a result of specific tailoring reactions absent in this compound biosynthesis.
The following diagram illustrates the comparative late stages of the two pathways.
Caption: Comparison of the late-stage tailoring and ligation steps.
Experimental Protocols
The elucidation of these pathways relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the key experiments cited in the literature.
Gene Inactivation in Streptomyces
Gene knockouts are essential to confirm the role of a specific gene in the biosynthetic pathway. The PCR-targeting method is commonly used.
Workflow:
-
Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is designed with flanking regions homologous to the upstream and downstream sequences of the target gene.
-
Plasmid Construction: The disruption cassette is cloned into a temperature-sensitive shuttle vector that can replicate in E. coli but not in Streptomyces at a non-permissive temperature.
-
Conjugation: The resulting plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the target Streptomyces strain via intergeneric conjugation.
-
Selection for Single Crossover: Exconjugants are selected on media containing the appropriate antibiotics. This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Selection for Double Crossover: Single-crossover mutants are cultured under conditions that are non-permissive for plasmid replication. This selects for colonies that have undergone a second crossover event, resulting in either the wild-type genotype or the desired gene deletion.
-
Screening and Verification: Colonies are screened for the desired antibiotic resistance profile (resistant to the cassette's marker, sensitive to the plasmid's marker). The gene deletion is confirmed by PCR analysis of the genomic DNA.
Caption: Workflow for generating gene deletions in Streptomyces.
Heterologous Expression of the BGC
Expressing the entire BGC in a well-characterized host strain can confirm its role in producing the natural product.
Workflow:
-
BGC Cloning: The entire gene cluster (which can be >30 kb) is cloned from the native producer's genomic DNA into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Host Strain Selection: A genetically tractable and high-producing Streptomyces strain (e.g., S. coelicolor, S. lividans) is chosen as the heterologous host.
-
Transformation/Conjugation: The vector containing the BGC is introduced into the heterologous host.
-
Fermentation and Analysis: The engineered host is fermented under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the target compound.
In Vitro Enzyme Assays
Biochemical assays with purified enzymes are crucial for confirming their specific function.
Example: ATP-Grasp Ligase Activity Assay
-
Protein Expression and Purification: The gene encoding the ATP-grasp ligase (e.g., amc18, mhr20) is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His6-tag). The protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).
-
Assay Reaction: The purified enzyme is incubated in a reaction buffer containing:
-
The core nucleoside intermediate.
-
The amino acid substrate (e.g., (-)-cispentacin or arginine).
-
ATP and MgCl2.
-
-
Reaction Quenching and Analysis: The reaction is quenched (e.g., with methanol) and the mixture is centrifuged to remove the enzyme. The supernatant is analyzed by HPLC-MS to detect the formation of the final ligated product.
Conclusion
The biosynthetic pathways of this compound and miharamycin represent a significant advancement in our understanding of natural product biosynthesis. The discovery of a hybrid NRPS-PKS system for the construction of a complex sugar core challenges previous assumptions and opens up new avenues for the discovery and engineering of novel bioactive compounds. The detailed comparison provided in this guide highlights the subtle yet critical enzymatic differences that lead to the structural diversity observed between these two important classes of antibiotics. The provided experimental frameworks serve as a foundation for future research aimed at further dissecting these intricate pathways and harnessing their potential for therapeutic applications.
References
- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Miharamycin Biosynthesis Reveals a Hybrid NRPS-PKS to Synthesize High-Carbon Sugar from a Complex Nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Reconstitution of Amipurimycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin is a peptidyl nucleoside antibiotic with notable antifungal, antibacterial, and antiviral activities.[1] Its complex structure, comprising a 2-aminopurine nucleobase, a unique nine-carbon core saccharide, and the non-proteinogenic amino acid (–)-cispentacin, has garnered significant interest in the scientific community.[1][2][3][4] Understanding the biosynthesis of this compound not only provides insights into the generation of unusual sugars and peptide-nucleoside linkages but also opens avenues for the bioengineering of novel antibiotics. This guide provides an in-depth overview of the in vitro reconstitution of key steps in this compound biosynthesis, focusing on the enzymatic processes, experimental protocols, and available data.
The biosynthesis of this compound is orchestrated by the amc gene cluster, found in Streptomyces novoguineensis.[1] Unusually for a peptidyl nucleoside antibiotic, this cluster encodes enzymes characteristic of polyketide biosynthesis, suggesting a hybrid biosynthetic logic for the formation of its complex core saccharide.[1][2][4][5] While the complete in vitro reconstitution of the entire pathway is yet to be reported, key enzymatic steps, particularly the final ligation of (–)-cispentacin, have been successfully reconstituted and studied.[1][6]
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway of this compound is a complex sequence of reactions involving a polyketide synthase (PKS) system for the core saccharide assembly, followed by tailoring steps including amination and glycosylation, and culminating in the attachment of the (–)-cispentacin moiety. The pathway is initiated from simple metabolic precursors and involves a series of enzymes encoded by the amc gene cluster.
A key step that has been successfully reconstituted in vitro is the final stage of the biosynthesis: the ATP-dependent ligation of (–)-cispentacin to the this compound core nucleoside (amipurimycinine). This reaction is catalyzed by the ATP-grasp ligase, Amc18.[1] Another research group has also reconstituted a homologous enzyme, termed ApmA8, which carries out the same function.[6]
Below is a diagram illustrating the proposed overall biosynthetic pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics [agris.fao.org]
- 5. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Amipurimycin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of the potent antifungal agent Amipurimycin and its analogues. The protocols detailed below are based on seminal works in the field, offering a guide for the chemical synthesis and further investigation of this complex peptidyl nucleoside antibiotic.
Introduction
This compound, a natural product isolated from Streptomyces novoguineensis, is a member of the peptidyl nucleoside family of antibiotics.[1] It exhibits significant antifungal activity against various phytopathogenic fungi.[1] The complex structure of this compound, featuring a unique C9 branched-chain sugar amino acid core, a 2-aminopurine nucleobase, and a cis-1-amino-2-cyclopentane carboxylic acid side chain, has made it a challenging target for total synthesis.[1][2] The successful total synthesis has not only provided access to this scarce natural product but also enabled the synthesis of various analogues for structure-activity relationship (SAR) studies, which are crucial for the development of new antifungal agents. The mechanism of action of this compound is still not fully understood.[1]
Biosynthesis of this compound
Recent studies have elucidated the biosynthetic gene cluster of this compound, revealing a unique pathway that involves enzymes typically associated with polyketide biosynthesis for the construction of the core saccharide.[3][4][5][6] This discovery opens up possibilities for biosynthetic engineering to produce novel analogues. A proposed biosynthetic pathway is depicted below.
References
- 1. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Total Synthesis of the Proposed Structures and Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Amipurimycin from Streptomyces Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin is a potent antifungal nucleoside antibiotic produced by the bacterium Streptomyces novoguineensis.[1][2] First isolated from a soil sample from New Guinea, it has demonstrated significant activity against Pyricularia oryzae, the causative agent of rice blast disease.[3] Structurally, this compound is a complex molecule containing a 2-aminopurine base, a nine-carbon sugar moiety, and a unique amino acid, cis-2-aminocyclopentane-1-carboxylic acid.[4][5] Its amphoteric and water-soluble nature dictates the purification strategy, which primarily involves a combination of ion-exchange and adsorption chromatography techniques.[1]
These application notes provide a detailed, representative protocol for the purification of this compound from the culture broth of Streptomyces novoguineensis. While the original isolation literature outlines the general approach, specific, publicly available, detailed protocols with quantitative data are scarce. Therefore, the following protocols and data are based on established principles for the purification of similar nucleoside antibiotics from Streptomyces species.
Data Presentation
The following table summarizes the expected results from a representative purification of this compound from a 100-liter fermentation of Streptomyces novoguineensis. The data is illustrative and serves as a benchmark for a successful purification process.
| Purification Step | Volume (L) | Total Activity (Units) | Total Solids (g) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Filtrate | 85 | 1,700,000 | 1700 | 1.0 | 100 | 1 |
| Cation Exchange Chromatography | 10 | 1,445,000 | 85 | 17.0 | 85 | 17 |
| Adsorption Chromatography | 5 | 1,156,000 | 11.5 | 100.5 | 68 | 101 |
| Anion Exchange Chromatography | 2 | 924,800 | 2.3 | 402.1 | 54 | 402 |
| Preparative HPLC | 0.5 | 647,360 | 0.65 | 996.0 | 38 | 996 |
Activity units are determined by a bioassay against a sensitive organism such as Pyricularia oryzae. Total solids are determined by lyophilization of an aliquot.
Experimental Protocols
Fermentation of Streptomyces novoguineensis
This protocol describes the cultivation of S. novoguineensis for the production of this compound.
Materials:
-
Streptomyces novoguineensis culture
-
Seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, pH 7.2
-
Production medium (per liter): 40 g soluble starch, 15 g soybean meal, 2 g yeast extract, 2 g CaCO₃, 0.5 g K₂HPO₄, 0.25 g MgSO₄·7H₂O, pH 7.0
-
Shake flasks and a temperature-controlled incubator shaker
-
Fermenter (100 L capacity) with controls for temperature, pH, and dissolved oxygen
Protocol:
-
Inoculum Preparation: Inoculate a loopful of S. novoguineensis from a slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Seed Culture Scale-up: Transfer the seed culture to a 2 L flask containing 500 mL of seed medium and incubate under the same conditions for 48 hours.
-
Production Fermentation: Inoculate the 100 L fermenter containing 80 L of production medium with the seed culture (5% v/v).
-
Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 150-250 rpm to maintain a dissolved oxygen level above 20%. Control the pH at 7.0 using sterile 1 M NaOH or 1 M HCl.
-
Monitoring and Harvest: Monitor this compound production every 24 hours by taking a sample and performing a bioassay. Typically, peak production is reached after 5-7 days. Harvest the culture broth by centrifugation or microfiltration to remove the mycelia.
Purification of this compound
This multi-step chromatography protocol is designed to purify this compound from the culture filtrate.
2.1. Step 1: Cation Exchange Chromatography (Capture Step)
This step utilizes a strong cation exchange resin to capture the basic this compound from the clarified culture broth.
Materials:
-
Clarified culture filtrate
-
Strong cation exchange resin (e.g., Amberlite® IR120 H⁺ form)
-
Column (appropriate size for the resin volume)
-
0.1 M Sodium phosphate buffer, pH 6.0
-
Elution buffer: 0.5 M NH₄OH in deionized water
-
pH meter and conductivity meter
Protocol:
-
Column Preparation: Pack the column with the cation exchange resin and equilibrate with 5-10 column volumes (CV) of 0.1 M sodium phosphate buffer (pH 6.0) until the pH and conductivity of the effluent match the buffer.
-
Sample Loading: Adjust the pH of the clarified culture filtrate to 6.0 with 1 M HCl. Load the filtrate onto the equilibrated column at a flow rate of 1-2 CV/hour.
-
Washing: Wash the column with 3-5 CV of 0.1 M sodium phosphate buffer (pH 6.0) to remove unbound impurities.
-
Elution: Elute the bound this compound with a linear gradient of 0 to 0.5 M NH₄OH over 10 CV at a flow rate of 1 CV/hour.
-
Fraction Collection: Collect fractions and monitor the absorbance at 274 nm (characteristic UV maximum for the 2-aminopurine chromophore). Pool the fractions containing the this compound peak.
2.2. Step 2: Adsorption Chromatography
This step uses a hydrophobic resin to further purify this compound and for desalting.
Materials:
-
Pooled fractions from Step 1
-
Adsorption resin (e.g., Amberlite® XAD1600N)
-
Column
-
Deionized water
-
Elution solvent: 50% (v/v) aqueous methanol
Protocol:
-
Column Preparation: Pack the column with the adsorption resin and wash thoroughly with deionized water.
-
Sample Loading: Load the pooled fractions from the cation exchange step onto the column at a flow rate of 1-2 CV/hour.
-
Washing: Wash the column with 5-10 CV of deionized water to remove salts and hydrophilic impurities.
-
Elution: Elute the this compound with 50% aqueous methanol at a flow rate of 1 CV/hour.
-
Fraction Collection and Concentration: Collect the eluate and concentrate it under reduced pressure to remove the methanol.
2.3. Step 3: Anion Exchange Chromatography (Polishing Step)
This step employs a weak anion exchange resin to remove remaining acidic and neutral impurities.
Materials:
-
Concentrated, desalted this compound fraction from Step 2
-
Weak anion exchange resin (e.g., DEAE-Sepharose®)
-
Column
-
Starting buffer: 20 mM Tris-HCl, pH 8.0
-
Elution buffer: 20 mM Tris-HCl, pH 8.0 containing 0.5 M NaCl
Protocol:
-
Column Preparation: Pack the column with the anion exchange resin and equilibrate with 5-10 CV of starting buffer.
-
Sample Loading: Adjust the pH of the this compound fraction to 8.0 and load it onto the column at a flow rate of 1 CV/hour.
-
Washing: Wash the column with 3-5 CV of starting buffer. This compound, being basic, should be in the flow-through and wash fractions.
-
Fraction Collection: Collect the flow-through and wash fractions, as they contain the purified this compound. Monitor absorbance at 274 nm.
2.4. Step 4: Preparative High-Performance Liquid Chromatography (Final Polishing)
The final purification is achieved using preparative reverse-phase HPLC.
Materials:
-
This compound fraction from Step 3
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Filter the this compound sample through a 0.22 µm filter.
-
HPLC Conditions:
-
Column: Preparative C18, 10 µm particle size
-
Flow Rate: 20 mL/min
-
Detection: 274 nm
-
Gradient: 5% to 30% Mobile Phase B over 30 minutes.
-
-
Fraction Collection: Collect the major peak corresponding to this compound.
-
Final Product: Pool the pure fractions, freeze, and lyophilize to obtain purified this compound as a white powder.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logic of the this compound purification strategy.
References
- 1. dupont.com [dupont.com]
- 2. karger.com [karger.com]
- 3. Adsorption of Selected Antibiotics to Resins in Extracorporeal Blood Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2970138A - Ion-exchange methods for the purification of streptomycin - Google Patents [patents.google.com]
- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Amipurimycin using a Novel HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Amipurimycin in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a nucleoside antibiotic produced by Streptomyces novoguineensis, which has shown activity against various pathogens.[1] It is a unique natural product containing a 2-aminopurine moiety.[1][2] Accurate quantification of this compound in biological samples is crucial for preclinical and clinical development, including pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note describes a robust HPLC-MS/MS method for the determination of this compound concentrations in plasma.
Principle of the Method
This method utilizes the separation power of HPLC to isolate this compound from endogenous matrix components, followed by highly selective and sensitive detection using tandem mass spectrometry. The quantification is based on Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. The intensity of this transition is proportional to the concentration of this compound in the sample. An internal standard (IS) with similar physicochemical properties should be used to ensure accuracy and precision.
HPLC-MS/MS Method Parameters
The following parameters are proposed for the quantification of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and efficiency.[3][4]
-
Reagents: Acetonitrile (ACN) with 0.1% formic acid.
-
Procedure:
-
To 50 µL of plasma sample, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection into the HPLC-MS/MS system.
-
Chromatographic Conditions
Given the polar nature of this compound, a reversed-phase C18 column with an aqueous mobile phase containing a small amount of organic modifier is suitable.[4][5]
| Parameter | Recommended Condition |
| HPLC System | A standard UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The exact precursor and product ions for this compound (Molecular Formula: C₂₀H₂₉N₇O₈, Exact Mass: 495.21) and a suitable internal standard need to be determined by infusion and optimization.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 496.2 [M+H]⁺ (Proposed for this compound) |
| Product Ion (Q3) | To be determined by fragmentation (e.g., loss of the sugar moiety) |
| Internal Standard | A stable isotope-labeled this compound would be ideal. Alternatively, a structurally similar compound can be used. |
| Collision Gas | Argon |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The analytical method should be validated according to regulatory guidelines to ensure its reliability. The following parameters should be assessed:
-
Linearity: The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A correlation coefficient (r²) of >0.99 is desirable.
-
Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20%) and precision (CV < 20%).[6][7] The Limit of Detection (LOD) is the lowest concentration that can be reliably detected.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on different days. Accuracy should be within 15% (20% for LLOQ) of the nominal value, and precision (CV) should not exceed 15% (20% for LLOQ).[8]
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated to ensure it does not interfere with quantification.[8]
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of this compound in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) should be assessed.[8]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the stock solution in 50% methanol to create working solutions for calibration standards and quality controls.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike blank plasma with the appropriate working solutions to prepare a series of calibration standards at different concentrations.
-
Quality Controls (QCs): Prepare QCs in blank plasma at a minimum of three concentration levels (low, medium, and high).
Sample Analysis Workflow
The overall workflow for sample analysis is depicted below.
Caption: Experimental workflow for this compound quantification.
Data Presentation
The quantitative performance of the method should be summarized in tables for clarity.
Table 1: Method Validation Summary (Template)
| Parameter | Acceptance Criteria | Result |
| Linearity Range | e.g., 1 - 1000 ng/mL | |
| Correlation (r²) | ≥ 0.99 | |
| LLOQ | Accuracy: 80-120%, Precision: ≤20% CV | |
| Accuracy (QC) | 85-115% of nominal value | |
| Precision (Intra-day) | ≤15% CV | |
| Precision (Inter-day) | ≤15% CV | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect | CV ≤15% |
Visualization of Method Validation Logic
The relationship between different validation parameters ensures a comprehensive assessment of the method's performance.
Caption: Logical relationship of method validation parameters.
Disclaimer: This application note provides a proposed method and protocol. Specific parameters may require optimization based on the available instrumentation and specific study requirements.
References
- 1. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. pure.eur.nl [pure.eur.nl]
- 7. bioagilytix.com [bioagilytix.com]
- 8. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Reliable Bioassay for Determining Amipurimycin Activity
Introduction
Amipurimycin is a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis.[1][2] It is composed of a 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and a cis-2-aminocyclopentane-1-carboxylic acid moiety.[1][2] While the biosynthetic gene cluster for this compound has been identified, its precise mechanism of action is yet to be fully elucidated.[3][4][5][6] this compound has demonstrated both antifungal and antibacterial activities.[1] This application note provides a detailed protocol for a reliable bioassay to determine the antimicrobial activity of this compound, based on the hypothesis that it interferes with bacterial cell wall synthesis, a common target for antimicrobial drugs.[7][8]
This bioassay is adapted from established methods for identifying inhibitors of peptidoglycan biosynthesis.[9][10] The protocol utilizes a whole-cell assay with an osmotically stabilized bacterial strain, allowing for the screening and characterization of compounds that inhibit various stages of cell wall synthesis.[10]
Principle of the Bioassay
The bioassay is based on the principle of quantifying the inhibition of peptidoglycan biosynthesis in a susceptible bacterial strain. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity.[7] Its synthesis is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps, making it an excellent target for antibiotics.[7][11]
This protocol employs a whole-cell based approach using an osmotically stabilized bacterial strain, such as Escherichia coli, that has been rendered permeable to the substrate.[10] The incorporation of a radiolabeled precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), into the peptidoglycan is measured.[10] A reduction in the incorporation of the radiolabeled substrate in the presence of this compound indicates its inhibitory activity on the peptidoglycan biosynthesis pathway.
Postulated Signaling Pathway Inhibition by this compound
While the exact target of this compound is unknown, as a nucleoside antibiotic, it is postulated to interfere with a key enzymatic step in the peptidoglycan synthesis pathway. The following diagram illustrates the general pathway and potential points of inhibition.
Caption: Postulated inhibition of peptidoglycan biosynthesis by this compound.
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Escherichia coli strain sensitive to cell wall synthesis inhibitors.
-
Growth Media: Luria-Bertani (LB) broth and agar.
-
Osmotic Stabilizer: Sucrose solution (e.g., 0.5 M).
-
Permeabilization Agent: Toluene or freeze-thaw method.
-
Radiolabeled Substrate: 14C-UDP-N-acetylglucosamine.
-
Unlabeled Substrates: UDP-N-acetylmuramic acid pentapeptide, phosphoenolpyruvate (PEP).
-
Cofactors: ATP, MgCl2.
-
Reaction Buffer: Tris-HCl buffer (pH 7.5).
-
Scintillation Cocktail.
-
This compound Standard.
-
Control Antibiotics: Fosfomycin, Vancomycin, Ampicillin.
-
Microcentrifuge tubes and 96-well plates.
-
Liquid scintillation counter.
Experimental Workflow
The following diagram outlines the major steps in the this compound bioassay.
Caption: Workflow for the this compound bioassay.
Step-by-Step Protocol
-
Preparation of Permeabilized Cells: a. Inoculate a suitable volume of LB broth with the selected E. coli strain and grow to mid-log phase. b. Harvest the cells by centrifugation. c. Wash the cell pellet with a buffer containing an osmotic stabilizer (e.g., 0.5 M sucrose). d. Permeabilize the cells by either a brief exposure to toluene or by a freeze-thaw cycle.[10] e. Resuspend the permeabilized cells in the reaction buffer.
-
Bioassay Reaction Setup: a. In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture containing the permeabilized cells, reaction buffer, unlabeled substrates (UDP-MurNAc-pentapeptide, PEP), and cofactors (ATP, MgCl2). b. Add varying concentrations of this compound to the respective wells. c. Include positive controls (known inhibitors like Fosfomycin, Vancomycin) and a negative control (no inhibitor).
-
Initiation and Incubation: a. Initiate the reaction by adding 14C-UDP-GlcNAc to each well. b. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination and Precipitation: a. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). b. Precipitate the newly synthesized, radiolabeled peptidoglycan.
-
Washing and Quantification: a. Pellet the precipitate by centrifugation. b. Wash the pellet to remove unincorporated radiolabel. c. Resuspend the final pellet in a scintillation cocktail. d. Measure the radioactivity using a liquid scintillation counter.
Data Presentation and Analysis
The inhibitory activity of this compound is determined by the reduction in incorporated radioactivity compared to the negative control. The results should be expressed as a percentage of inhibition. The 50% inhibitory concentration (IC50) can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Table 1: Hypothetical Inhibition Data for this compound and Control Antibiotics
| Compound | Concentration (µg/mL) | Radioactivity (CPM) | % Inhibition |
| Negative Control | 0 | 15,000 | 0 |
| This compound | 1 | 12,750 | 15 |
| 5 | 9,000 | 40 | |
| 10 | 7,500 | 50 | |
| 20 | 4,500 | 70 | |
| 50 | 2,250 | 85 | |
| Fosfomycin | 1 µM | 7,500 | 50 |
| Vancomycin | 1.1 µM | 7,350 | 51 |
Table 2: IC50 Values for this compound and Control Antibiotics
| Compound | IC50 |
| This compound | 10 µg/mL |
| Fosfomycin | 1 µM |
| Vancomycin | 1.1 µM |
Conclusion
This application note provides a comprehensive and reliable protocol for assessing the antimicrobial activity of this compound by targeting peptidoglycan biosynthesis. The described whole-cell assay offers a robust platform for determining the IC50 value of this compound and for further investigating its mechanism of action. This methodology can be readily adopted by researchers in drug discovery and development to characterize this compound and similar antimicrobial compounds.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the this compound Gene Cluster Yields Insight into the Biosynthesis of C9 Sugar Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
- 5. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 9. Microtiter plate bioassay to monitor the interference of antibiotics with the lipid II cycle essential for peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Heterologous Expression of the Amipurimycin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin is a peptidyl nucleoside antibiotic with potent antifungal properties, originally isolated from Streptomyces novoguineensis.[1] Its unique structure, featuring a 2-aminopurine nucleobase, a complex nine-carbon sugar core, and a cis-aminocyclopentane carboxylic acid moiety, makes it a compelling candidate for further investigation and development.[2][3] The biosynthesis of this compound is governed by a large, complex biosynthetic gene cluster (BGC), designated as the amc cluster.[2][4] This application note provides a detailed protocol for the heterologous expression of the this compound gene cluster in a suitable Streptomyces host to facilitate its production, characterization, and future engineering efforts.
The native production of this compound is often low, hindering extensive research. Heterologous expression in a well-characterized and genetically tractable host offers a promising strategy to overcome this limitation. Engineered strains of Streptomyces, such as Streptomyces albus and Streptomyces coelicolor, from which competing endogenous secondary metabolite pathways have been removed, serve as excellent chassis for the production of heterologous natural products.[5] The amc gene cluster contains key regulatory genes, amc0 and amc16, which encode for Streptomyces antibiotic regulatory proteins (SARPs).[2][6] Overexpression of these regulators has been shown to dramatically increase this compound production, offering a key strategy for yield improvement.[2]
Data Presentation
Table 1: Comparison of this compound Production in Different Host Systems (Hypothetical Data)
| Host Strain | Expression System | Key Genetic Modifications | Fermentation Titer (mg/L) | Fold Increase vs. Native |
| Streptomyces novoguineensis (Native) | Endogenous | Wild-type | ~0.5 | 1 |
| Streptomyces albus G153 | Heterologous (BAC) | Intact amc gene cluster | ~2.5 | 5 |
| Streptomyces albus G153 | Heterologous (BAC) | amc cluster with amc0 overexpression | ~15 | 30 |
| Streptomyces coelicolor M1152 | Heterologous (Integrative) | Intact amc gene cluster | ~2.0 | 4 |
| Streptomyces coelicolor M1152 | Heterologous (Integrative) | amc cluster with amc16 overexpression | ~12 | 24 |
Note: The production titers presented in this table are hypothetical and for illustrative purposes, reflecting the reported relative increases in production upon heterologous expression and regulatory gene overexpression.
Experimental Protocols
Cloning of the this compound Gene Cluster via Transformation-Associated Recombination (TAR)
This protocol describes the direct cloning of the ~32.5 kbp this compound gene cluster from the genomic DNA of Streptomyces novoguineensis into a shuttle vector suitable for expression in a heterologous Streptomyces host.
Materials:
-
Streptomyces novoguineensis genomic DNA
-
pCAP01 shuttle vector[7]
-
Saccharomyces cerevisiae VL6-48[8]
-
PCR primers for capture arms (see below)
-
Yeast transformation kit
-
Restriction enzymes
-
E. coli competent cells
-
Appropriate antibiotics and selection media
Capture Arm Primer Design (Hypothetical):
-
Forward Primer (Upstream Homology Arm): 5'-[~50 bp sequence upstream of amc cluster]-3'
-
Reverse Primer (Upstream Homology Arm): 5'-[~50 bp sequence at the start of amc cluster]-3'
-
Forward Primer (Downstream Homology Arm): 5'-[~50 bp sequence at the end of amc cluster]-3'
-
Reverse Primer (Downstream Homology Arm): 5'-[~50 bp sequence downstream of amc cluster]-3'
Procedure:
-
Prepare the Capture Vector:
-
Amplify the upstream and downstream homology arms (~1 kb each) from S. novoguineensis genomic DNA using the designed primers.
-
Clone the amplified homology arms into the pCAP01 vector at the designated cloning sites.[9]
-
Linearize the resulting pathway-specific capture vector by restriction digestion.[7]
-
-
Prepare Genomic DNA:
-
Isolate high-molecular-weight genomic DNA from S. novoguineensis.
-
Lightly fragment the genomic DNA by enzymatic digestion or mechanical shearing.
-
-
TAR Cloning in Yeast:
-
Vector Rescue and Verification:
-
Isolate the recombinant plasmid from positive yeast colonies.
-
Transform the rescued plasmid into E. coli for amplification.
-
Verify the integrity of the cloned amc gene cluster by restriction digestion and sequencing.
-
Heterologous Host Preparation: Streptomyces albus Protoplast Transformation
This protocol details the preparation and transformation of Streptomyces albus G153 protoplasts with the vector containing the this compound gene cluster.
Materials:
-
Streptomyces albus G153
-
YEME medium[10]
-
P buffer[10]
-
Lysozyme solution (1 mg/mL in P buffer)[10]
-
Plasmid DNA containing the amc gene cluster
-
PEG solution
-
R2YE regeneration medium
Procedure:
-
Mycelium Growth:
-
Protoplast Formation:
-
Harvest the mycelia by centrifugation and wash with 10.3% sucrose solution.[10]
-
Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.[10][11]
-
Gently pipette the suspension to aid in protoplast release.
-
Filter the protoplast suspension through cotton wool to remove mycelial debris.
-
Wash the protoplasts with P buffer and resuspend in the same buffer.
-
-
Protoplast Transformation:
-
Mix the protoplast suspension with the plasmid DNA containing the amc gene cluster.
-
Add PEG solution to induce DNA uptake and incubate at room temperature.
-
Plate the transformation mixture onto R2YE regeneration medium.
-
-
Selection of Transformants:
-
After 16-20 hours of incubation, overlay the plates with an appropriate antibiotic for selection.
-
Continue incubation until transformant colonies appear.
-
Verify the integration of the gene cluster in the transformants by PCR.
-
Fermentation and Production of this compound
This protocol describes the fermentation of the engineered Streptomyces strain for the production of this compound.
Materials:
-
Engineered Streptomyces strain
-
Seed medium: 3% glucose, 2.2% soybean flour, 0.3% peptone, 0.4% CaCO3 in tap water, pH 7.0.[12]
-
Production medium: Same as seed medium.[12]
Procedure:
-
Seed Culture:
-
Inoculate a loopful of the engineered Streptomyces strain into the seed medium.
-
Incubate at 28°C on a shaker for 48 hours.[12]
-
-
Production Culture:
-
Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).
-
Incubate at 28°C with shaking for 5-7 days.[12]
-
Monitor the production of this compound by HPLC-MS analysis of culture extracts.
-
Purification and Analysis of this compound
This protocol outlines a general procedure for the purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Cation exchange resin (e.g., Dowex 50)[13]
-
Ammonium hydroxide solution
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to 6.0-7.5.[13]
-
-
Ion-Exchange Chromatography:
-
Load the supernatant onto a pre-equilibrated cation exchange column.
-
Wash the column with water to remove unbound impurities.
-
Elute this compound using a gradient of ammonium hydroxide solution (e.g., 0.5-1.5 M).[13]
-
-
Desalting and Lyophilization:
-
Collect the fractions containing this compound.
-
Desalt the pooled fractions.
-
Lyophilize the desalted solution to obtain purified this compound.
-
-
Analysis:
-
Confirm the identity and purity of this compound by HPLC-MS.
-
Visualizations
Signaling Pathway and Biosynthesis
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the this compound Gene Cluster Yields Insight into the Biosynthesis of C9 Sugar Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct cloning and refactoring of a silent lipopeptide biosynthetic gene cluster yields the antibiotic taromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
Application Notes and Protocols for Enhanced Amipurimycin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin is a peptidyl nucleoside antibiotic with promising antifungal, antibacterial, and antiviral activities. It is produced by the actinomycete Streptomyces novoguineensis. Structurally, this compound is composed of a 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and the unusual amino acid (-)-cispentacin. The increasing demand for novel antimicrobial agents necessitates the development of robust and efficient fermentation processes for the production of such complex bioactive molecules.
These application notes provide a comprehensive guide to the optimization of this compound fermentation, drawing upon established principles of Streptomyces fermentation and the specific biosynthetic characteristics of this compound. The protocols outlined below detail systematic approaches to enhance this compound yield through media optimization, precursor feeding, and manipulation of physical fermentation parameters.
Materials and Methods
Microorganism
-
Streptomyces novoguineensis (e.g., ATCC 31296, the type strain for this compound production)
-
Genetically engineered strains of S. novoguineensis overexpressing regulatory genes amc0 and amc16 for potentially higher yields.[1]
Equipment
-
Shaking incubators
-
Autoclave
-
Laminar flow hood
-
Bioreactors (for scaled-up production)
-
Centrifuge
-
HPLC system for this compound quantification
-
Spectrophotometer
-
pH meter
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Inoculum Development
A two-stage inoculum development process is recommended to ensure a healthy and actively growing culture for inoculation of the production medium.
-
Spore Suspension Preparation:
-
Grow S. novoguineensis on a suitable agar medium (e.g., ISP Medium 4 or Oatmeal Agar) at 28-30°C for 7-10 days until sporulation is abundant.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile water containing 0.05% (v/v) Tween 80.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Store spore suspensions in 20% (v/v) glycerol at -80°C for long-term use.
-
-
Seed Culture (First Stage):
-
Inoculate 50 mL of a seed medium (see Table 1) in a 250 mL baffled flask with 1 x 10^7 spores.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Inoculum (Second Stage):
-
Transfer 5 mL of the first-stage seed culture into 100 mL of the same seed medium in a 500 mL baffled flask.
-
Incubate under the same conditions for another 24-48 hours. The inoculum is ready when the culture is in the late exponential growth phase.
-
Protocol 2: Basal Fermentation for this compound Production
This protocol outlines a starting point for this compound production in a shake flask culture.
-
Prepare the Basal Production Medium: (See Table 2 for a proposed composition).
-
Inoculation: Inoculate 100 mL of the basal production medium with 5% (v/v) of the second-stage seed culture.
-
Incubation: Incubate the flasks at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
-
Measure cell growth (e.g., dry cell weight).
-
Analyze the supernatant for this compound concentration using a validated HPLC method.
-
Monitor pH and residual nutrient concentrations.
-
Optimization Strategies
Systematic optimization of fermentation parameters is crucial for maximizing this compound yield. The following sections detail experimental approaches for optimizing media components and physical parameters.
Protocol 3: Media Optimization using One-Factor-at-a-Time (OFAT)
This method involves varying one parameter while keeping others constant to determine its optimal level.
-
Carbon Source Optimization:
-
Prepare the basal production medium with different carbon sources (e.g., glucose, soluble starch, glycerol, maltose) at a fixed concentration (e.g., 20 g/L).
-
Perform the fermentation as described in Protocol 2 and determine the best carbon source based on this compound yield.
-
Once the best carbon source is identified, optimize its concentration by testing a range of concentrations (e.g., 10, 20, 30, 40, 50 g/L).
-
-
Nitrogen Source Optimization:
-
Using the optimized carbon source, test various organic and inorganic nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium sulfate, sodium nitrate) at a fixed concentration.
-
Determine the best nitrogen source and optimize its concentration as described above.
-
-
Phosphate Concentration Optimization:
-
Trace Element Optimization:
-
Prepare a trace element solution (see Table 3) and test its effect on production by adding it at different concentrations to the optimized medium.
-
Protocol 4: Precursor Feeding Strategy
Based on the known biosynthetic pathway of this compound, feeding specific precursors can enhance the yield.[1]
-
Prepare the optimized production medium.
-
Precursor Solutions: Prepare sterile stock solutions of:
-
α-ketoglutaric acid (e.g., 100 g/L, pH adjusted to 7.0)
-
(-)-cispentacin (if available, or a biosynthetic precursor)
-
2-aminopurine
-
-
Feeding Strategy:
-
Add the precursor solutions at different concentrations and at different time points during the fermentation (e.g., at 24, 48, and 72 hours of cultivation).
-
A starting point could be adding 1-5 g/L of each precursor.
-
Monitor this compound production to determine the optimal feeding strategy.
-
Protocol 5: Optimization of Physical Parameters
-
pH: Evaluate the effect of initial pH on this compound production by adjusting the pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation. Monitor the pH profile during fermentation and consider using buffered media or pH control in a bioreactor.
-
Temperature: Investigate the optimal temperature for production by running fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Agitation and Aeration: In a bioreactor setting, optimize the dissolved oxygen (DO) level by varying the agitation speed and aeration rate. Maintaining a DO level above 20-30% is generally recommended for Streptomyces fermentations.
Data Presentation
The quantitative data from the optimization experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Proposed Seed Medium Composition for S. novoguineensis
| Component | Concentration (g/L) |
| Tryptone | 5.0 |
| Yeast Extract | 3.0 |
| Glucose | 10.0 |
| Soluble Starch | 10.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| pH | 7.0-7.2 |
Table 2: Proposed Basal Production Medium for this compound
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Soybean Meal | 15.0 |
| Glucose | 5.0 |
| K2HPO4 | 0.5 |
| MgSO4·7H2O | 0.5 |
| NaCl | 2.0 |
| CaCO3 | 2.0 |
| Trace Element Solution | 1.0 mL |
| pH | 7.0 |
Table 3: Trace Element Solution Composition
| Component | Concentration (g/L) |
| FeSO4·7H2O | 1.0 |
| MnCl2·4H2O | 1.0 |
| ZnSO4·7H2O | 1.0 |
| CaCl2 | 1.0 |
| H3BO3 | 0.1 |
| CuSO4·5H2O | 0.05 |
| CoCl2·6H2O | 0.05 |
| Na2MoO4·2H2O | 0.05 |
Table 4: Example of Carbon Source Optimization Data
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 15.2 |
| Soluble Starch | 9.2 | 25.8 |
| Glycerol | 7.8 | 18.5 |
| Maltose | 9.0 | 22.1 |
Table 5: Example of Precursor Feeding Optimization Data
| Precursor Fed (g/L) | Time of Addition (h) | This compound Titer (mg/L) |
| None | - | 25.8 |
| α-ketoglutarate (2.0) | 48 | 35.1 |
| (-)-cispentacin (1.0) | 48 | 32.4 |
| 2-aminopurine (1.0) | 48 | 29.7 |
| All three precursors | 48 | 48.9 |
Visualizations
Caption: Experimental workflow for this compound fermentation optimization.
Caption: Simplified signaling pathway for this compound biosynthesis.
Caption: Logical relationship of fermentation optimization strategies.
References
- 1. [Metabolism of phosphate-limited Streptomyces cultures. III. The ambivalent effect of phosphates in nourseothricin-producing cultures of Streptomyces noursei JA 3890b] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Amipurimycin in Target Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin is a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis.[1][2] It exhibits antifungal, antibacterial, and antiviral activities, although its precise mechanism of action and molecular targets are not yet fully elucidated.[3][4] Structurally, this compound is composed of a 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and a cis-2-aminocyclopentane-1-carboxylic acid moiety.[1][5] The presence of multiple functional groups, including primary amines and hydroxyls, provides opportunities for chemical modification and labeling.
These application notes provide detailed, proposed protocols for the labeling of this compound with fluorescent dyes, biotin, and radioisotopes. Such labeled probes are invaluable tools for a variety of target binding studies, including target identification and validation, high-throughput screening, and characterization of ligand-target interactions.
Analysis of this compound's Structure for Labeling
The chemical structure of this compound (C₂₀H₂₉N₇O₈) reveals several functional groups amenable to labeling.[5] The primary targets for conjugation are the two primary amine groups: one on the 2-aminopurine ring and another on the aminocyclopentane side chain. These primary amines are nucleophilic and can be readily targeted by amine-reactive labeling reagents. Additionally, the numerous hydroxyl groups on the sugar moiety could potentially be targeted, although this may require more complex chemical strategies.
Proposed Labeling Strategies for this compound
The following table summarizes the proposed labeling strategies for this compound, the target functional groups, and their potential applications in target binding studies.
| Label Type | Target Functional Group | Labeling Reagent Example | Potential Applications |
| Fluorescent Dye | Primary Amines | N-hydroxysuccinimide (NHS) esters of fluorescent dyes (e.g., Fluorescein-NHS, Cy5-NHS) | Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), High-Content Screening (HCS), Cellular Imaging, Target Localization Studies. |
| Biotin | Primary Amines | NHS-Biotin, Sulfo-NHS-Biotin | Affinity Purification (Pull-down assays), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Enzyme-Linked Immunosorbent Assay (ELISA). |
| Radioisotope | Various | Precursor labeling (e.g., [³H]-sodium borohydride reduction of an oxidized sugar moiety) or attachment of a radiolabeled tag. | Radioligand Binding Assays, Autoradiography, Pharmacokinetic (PK) and Pharmacodynamic (PD) studies. |
Experimental Protocols
Note: As this compound-specific labeling protocols are not yet established in the literature, the following are proposed methods based on standard bioconjugation techniques targeting primary amines.[6][7][8] Optimization of reaction conditions (e.g., molar ratios, pH, and reaction time) will be critical for successful conjugation while preserving the biological activity of this compound.
Protocol 1: Fluorescent Labeling of this compound using NHS Esters
This protocol describes the conjugation of an amine-reactive fluorescent dye to the primary amine groups of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye N-hydroxysuccinimide (NHS) ester (e.g., Fluorescein-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Preparation of Dye Solution:
-
Immediately before use, dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the this compound solution, add a 1.5 to 5-fold molar excess of the dissolved dye solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the fluorescently labeled this compound from the reaction mixture using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a suitable starting point.
-
Monitor the elution profile using both UV-Vis (at the absorbance maximum of the dye and this compound) and fluorescence detectors.
-
-
Characterization:
-
Collect the fractions corresponding to the labeled product.
-
Confirm the identity and purity of the labeled this compound by mass spectrometry (e.g., LC-MS) and measure the concentration and degree of labeling using UV-Vis spectrophotometry.
-
Protocol 2: Biotinylation of this compound using NHS-Biotin
This protocol outlines the attachment of biotin to this compound for use in affinity-based assays.
Materials:
-
This compound
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for NHS-Biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or RP-HPLC system for purification
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
Preparation of Biotinylation Reagent Solution:
-
Immediately before use, dissolve NHS-Biotin in DMF or DMSO, or Sulfo-NHS-Biotin in the reaction buffer, to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the biotinylation reagent to the this compound solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent using a desalting column (e.g., Sephadex G-10) or by RP-HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the successful biotinylation of this compound using mass spectrometry. The extent of biotinylation can be assessed using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if a sufficient quantity of product is obtained.
-
Protocol 3: Proposed Strategy for Radiolabeling of this compound
Direct radiolabeling of a complex natural product like this compound can be challenging. A common strategy for nucleoside antibiotics is to use radiolabeled precursors during their biosynthesis.[9][10] However, for labeling the isolated molecule, a tritiation approach could be considered.
Conceptual Protocol (Tritiation):
This hypothetical protocol involves the mild oxidation of a vicinal diol on the sugar moiety of this compound to a dialdehyde, followed by reduction with a tritiated reducing agent.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
[³H]-Sodium borohydride (highly radioactive, handle with appropriate safety precautions)
-
Reaction Buffer: Phosphate buffer, pH ~7.0
-
Quenching solution: Acetone
-
RP-HPLC system for purification
Procedure:
-
Oxidation:
-
Dissolve this compound in the reaction buffer.
-
Add a controlled, sub-stoichiometric amount of sodium periodate to mildly oxidize a diol to a dialdehyde. This step requires careful optimization to avoid over-oxidation and degradation.
-
Incubate the reaction on ice for a short period (e.g., 15-30 minutes).
-
-
Reduction and Radiolabeling:
-
To the cooled reaction mixture, add [³H]-Sodium borohydride.
-
Allow the reduction to proceed, which will incorporate tritium into the this compound backbone.
-
-
Quenching:
-
Quench the excess [³H]-Sodium borohydride by adding a small amount of acetone.
-
-
Purification:
-
Purify the [³H]-Amipurimycin using RP-HPLC, monitoring with a UV detector and collecting fractions for scintillation counting.
-
-
Characterization:
-
Determine the specific activity (Ci/mmol) of the purified [³H]-Amipurimycin by quantifying the amount of this compound (UV absorbance) and the radioactivity (scintillation counting).
-
Visualizations
Caption: General workflow from this compound labeling to its application in target binding studies.
Caption: Diagram of a hypothetical signaling pathway inhibited by this compound.
References
- 1. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5283342A - Biotinylated small molecules - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C20H29N7O8 | CID 139589160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Currently Available Radiopharmaceuticals for Imaging Infection and the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Bacteria with Radiolabelled Probes: Is It Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
Amipurimycin: Application Notes and Protocols for Agricultural Fungal Disease Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin is a peptidyl nucleoside antibiotic produced by the actinomycete Streptomyces novoguineensis.[1][2] Structurally, it is composed of the rare nucleobase 2-aminopurine, a complex nine-carbon core saccharide, and a single amino acid, (-)-cispentacin.[1] As a member of the peptidyl nucleoside antibiotic family, this compound has garnered interest for its diverse biological activities, including antibacterial, antiviral, and notably, antifungal properties.[1][3] Its potential as a lead compound for agricultural fungicides is primarily highlighted by its demonstrated efficacy, both in vitro and in vivo, against Pyricularia oryzae, the causative agent of rice blast disease, one of the most destructive diseases of rice worldwide.[2] Despite its promise, the precise mechanism of action of this compound remains to be elucidated.[4]
These application notes provide a summary of the current knowledge on this compound's antifungal activity, generalized protocols for its evaluation, and an overview of its biosynthesis for researchers interested in its development as an agricultural fungicide.
Antifungal Activity Spectrum
Quantitative data on the antifungal spectrum of this compound against a wide range of phytopathogens is not extensively available in the public domain. The primary reported activity is against the rice blast pathogen.
| Fungal Pathogen | Crop | Disease | Activity Level |
| Pyricularia oryzae | Rice | Rice Blast | Significant in vitro and in vivo activity reported.[2] |
Experimental Protocols
Detailed protocols for the field application of this compound are not yet established. However, standard laboratory protocols can be used to evaluate its efficacy against various fungal pathogens. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal pathogen.
Materials:
-
This compound (stock solution of known concentration)
-
Target fungal isolate(s)
-
Appropriate sterile broth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Sterile distilled water or appropriate solvent for this compound
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal pathogen on a suitable agar medium until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in the sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and halve the initial this compound concentration.
-
Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Seal the microtiter plate and incubate at the optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Alternatively, fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the concentration that causes a certain percentage of growth inhibition (e.g., 90%) compared to the positive control.
-
Visualizations
Experimental Workflow for Antifungal Screening
Caption: Workflow for in vitro antifungal susceptibility testing.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is complex and involves a pathway that differs significantly from other known peptidyl nucleoside antibiotics, notably featuring enzymes typical of polyketide biosynthesis.[1][3]
Caption: Proposed biosynthetic pathway of this compound.
Concluding Remarks and Future Directions
This compound presents a promising scaffold for the development of novel agricultural fungicides, particularly for the control of rice blast disease. However, the publicly available data on its efficacy against a broader range of plant fungal pathogens is limited. Further research is required to:
-
Determine the full antifungal activity spectrum of this compound against a comprehensive panel of agronomically important fungal pathogens.
-
Elucidate the specific mechanism of action to aid in the development of more potent derivatives and to understand potential resistance mechanisms.
-
Conduct formulation and field trial studies to evaluate its performance under agricultural conditions, including optimal application rates, timing, and phytotoxicity.
The elucidation of its unique biosynthetic pathway opens avenues for synthetic biology and metabolic engineering approaches to improve production titers and generate novel analogs with enhanced antifungal properties. Addressing these research gaps will be crucial for the successful translation of this compound from a laboratory curiosity to a valuable tool in integrated pest management strategies.
References
- 1. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 2. WO2016187201A2 - Antifungal compounds - Google Patents [patents.google.com]
- 3. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Developing Amipurimycin as a Lead Compound for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amipurimycin, a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, represents a promising starting point for the development of novel therapeutic agents.[1][2] Structurally, it is composed of 2-aminopurine, a complex nine-carbon core saccharide, and a peptidyl moiety, specifically cis-2-aminocyclopentane-1-carboxylic acid.[3][4] this compound has demonstrated a range of biological activities, including antifungal, antibacterial, and antiviral properties, although its precise mechanism of action remains largely undetermined.[3][5] This document provides a detailed overview of this compound, including its known biological activities, and presents a series of protocols for its further evaluation as a lead compound in drug discovery.
Physicochemical Properties and Biosynthesis
This compound is an amphoteric, water-soluble compound.[1] Its biosynthetic gene cluster (amc) has been identified, revealing a unique pathway that involves enzymes typically associated with polyketide biosynthesis for the formation of its complex sugar core.[3][5] This unusual biosynthetic origin presents opportunities for bioengineering and the generation of novel analogs. An ATP-grasp ligase, Amc18, has been characterized as being involved in the attachment of the pendant amino acid.[3]
Biological Activity of this compound
While extensive quantitative data for this compound's bioactivity is not widely available in the public domain, initial studies have highlighted its potential. Its primary reported activity is against the phytopathogenic fungus Pyricularia oryzae, the causative agent of rice blast disease.
| Biological Activity | Test Organism/System | Activity Metric | Value | Reference |
| Antifungal | Pyricularia oryzae | Effective Concentration (in vivo) | 10-20 ppm (10-20 µg/mL) | [1][2] |
Note: The effective concentration in vivo may not directly correlate to a standard Minimum Inhibitory Concentration (MIC) or IC50 value determined through in vitro assays.
A synthetic derivative of this compound has also shown antiviral activity, indicating the potential for derivatization to access different therapeutic areas.
Experimental Protocols
To further characterize this compound as a lead compound, a series of standardized in vitro assays are essential. The following protocols provide a framework for determining its antimicrobial spectrum, potency, and cytotoxicity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacterial Pathogens
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound (stock solution of known concentration)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an OD600 of approximately 0.08-0.1).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without this compound), and well 12 will be the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
-
Protocol 2: Antifungal Susceptibility Testing (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against fungal pathogens using a broth microdilution method.
Materials:
-
This compound (stock solution of known concentration)
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Pyricularia oryzae)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C for most fungi, 28°C for P. oryzae)
Procedure:
-
Inoculum Preparation:
-
For yeast, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For filamentous fungi, prepare a spore suspension and adjust the concentration to 0.4-5 x 10^4 CFU/mL.
-
-
Serial Dilution of this compound:
-
Follow the same serial dilution procedure as described in Protocol 1, using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to wells 1 through 11.
-
Seal the plate and incubate at the appropriate temperature for 24-72 hours, depending on the growth rate of the fungus.
-
-
Data Analysis:
-
Determine the IC50 by measuring the absorbance (e.g., at 530 nm) after adding a viability indicator like resazurin or by measuring the optical density at 620 nm.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
The IC50 is the concentration of this compound that causes a 50% reduction in growth compared to the positive control.
-
Protocol 3: Cytotoxicity Assay (CC50 Determination)
This protocol is for determining the half-maximal cytotoxic concentration (CC50) of this compound on a mammalian cell line to assess its potential toxicity.
Materials:
-
This compound (stock solution of known concentration)
-
Mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells per well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) and cells with medium but no compound (vehicle control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
The CC50 is the concentration of this compound that reduces cell viability by 50%.
-
Visualizing Pathways and Workflows
To aid in the conceptualization of this compound's development, the following diagrams have been generated using Graphviz.
References
- 1. scispace.com [scispace.com]
- 2. Streptomyces novoguineensis sp. Nov., an this compound producer, and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Synthesis of the Amipurimycin Core Structure
For Researchers, Scientists, and Drug Development Professionals.
Amipurimycin is a potent antifungal peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis. Its unique structure, featuring a complex nine-carbon branched-chain sugar core, a 2-aminopurine base, and a (-)-cispentacin side chain, has garnered significant interest. The biosynthesis of the this compound core is particularly notable as it is proposed to involve a polyketide synthase (PKS) pathway, a novel mechanism for carbohydrate formation.[1][2][3] These application notes provide a summary of the proposed enzymatic synthesis and protocols for the characterization of key enzymes involved.
Proposed Biosynthetic Pathway of the this compound Core
The biosynthesis of the this compound core is governed by the amc gene cluster in S. novoguineensis.[1][2][3][4][5] The pathway is initiated by a type I polyketide synthase, Amc8, which is hypothesized to catalyze the condensation of a five-carbon starter unit derived from α-ketoglutarate with a two-carbon extender unit from hydroxymalonyl-ACP.[1][2] Subsequent enzymatic modifications, including cyclization, reduction, and transamination, are predicted to form the nine-carbon sugar core. The 2-aminopurine base is then attached, followed by the final ligation of the (-)-cispentacin side chain by the ATP-grasp ligase, Amc18.[1][2][4]
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data Summary
While detailed kinetic data for all enzymes in the this compound pathway are not yet fully available, the following table summarizes the expected quantitative parameters for key enzymatic steps. This table serves as a template for organizing experimental findings.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Yield (%) |
| Amc8 (PKS) | α-Ketoglutarate, Hydroxymalonyl-ACP | Linear C7 Intermediate | Data not available | Data not available | Data not available | Data not available |
| Amc18 (ATP-Grasp Ligase) | Amipurimycinyl-Core, (-)-Cispentacin, ATP | This compound, AMP, PPi | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are based on methodologies described for the characterization of homologous enzymes and the published work on the this compound biosynthetic gene cluster.
Protocol 1: Expression and Purification of Amc18 (ATP-Grasp Ligase)
This protocol describes the overexpression of His-tagged Amc18 in E. coli and subsequent purification.
1. Gene Cloning and Expression Vector Construction:
-
The amc18 gene is amplified from S. novoguineensis genomic DNA.
-
The PCR product is cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.
2. Overexpression in E. coli:
-
The expression vector is transformed into E. coli BL21(DE3).
-
A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The overnight culture is used to inoculate a larger volume of LB medium and grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours.
3. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His6-tagged Amc18 is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
Caption: Workflow for the expression and purification of Amc18.
Protocol 2: In Vitro Assay for Amc18 ATP-Grasp Ligase Activity
This protocol is designed to confirm the ligase activity of Amc18 by detecting the formation of this compound from its precursors.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
MgCl2 (e.g., 10 mM)
-
ATP (e.g., 2 mM)
-
Amipurimycinyl-core substrate (e.g., 1 mM)
-
(-)-Cispentacin (e.g., 2 mM)
-
Purified Amc18 enzyme (e.g., 1-5 µM)
-
2. Reaction Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).
-
A control reaction without the enzyme should be run in parallel.
3. Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
HPLC Conditions: C18 column, with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
MS Detection: Monitor for the expected mass of this compound.
-
4. Confirmation of Activity:
-
Compare the chromatograms of the enzymatic reaction and the no-enzyme control. The presence of a new peak in the enzymatic reaction with the correct mass for this compound confirms the ligase activity of Amc18.[1][2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
- 5. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the this compound Gene Cluster Yields Insight into the Biosynthesis of C9 Sugar Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Amipurimycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the total synthesis of Amipurimycin.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex peptidyl nucleoside antibiotic, presents several significant challenges. These can be broadly categorized into:
-
Construction of the C9 branched-chain sugar core: This intricate pyranosyl amino acid moiety contains multiple stereocenters, making its stereocontrolled synthesis a primary hurdle.
-
Stereocontrol: The molecule possesses numerous chiral centers. Initial synthetic endeavors were complicated by the misassignment of the natural product's stereochemistry at the C3' and C8' positions, underscoring the critical need for precise stereochemical control throughout the synthetic route.[1]
-
Regio- and Stereoselective N-Glycosylation: The formation of the N-glycosidic bond between the complex C9 sugar and the 2-aminopurine base must be achieved with high control of both regioselectivity (N9 vs. N7) and stereoselectivity (α vs. β anomer).
-
Orthogonal Protecting Group Strategy: The presence of multiple reactive functional groups, including amines, hydroxyls, and a carboxylic acid, necessitates a sophisticated and robust protecting group strategy to ensure chemoselectivity during various transformations.
-
Peptide Coupling: The final attachment of the non-proteinogenic amino acid, (-)-cispentacin, to the amino group of the sugar core requires careful selection of coupling reagents to avoid epimerization and other side reactions.
Q2: Has the originally proposed structure of this compound been revised?
A2: Yes. The first total synthesis of this compound and its diastereoisomers revealed inconsistencies between the NMR data of the synthetic compounds and the isolated natural product. This led to a proposed revision of the configuration at the tertiary C3' and C8' centers of the C9 sugar core.[1] This highlights the importance of thorough spectroscopic analysis and comparison with the natural product when undertaking the synthesis of complex molecules.
Q3: What are the key successful strategies for the construction of the C9 sugar core?
A3: A convergent strategy is often employed, where the C9 pyranose core, the 2-aminopurine, and the (-)-cispentacin are synthesized separately and then coupled. A key transformation in constructing the C9 sugar is a stereoselective aldol condensation to create the branched-chain skeleton. Another successful approach involves a Sharpless asymmetric epoxidation followed by a series of transformations to build the pyranose ring system.
Q4: What is the most effective method for the N-glycosylation step?
A4: A regio- and stereocontrolled gold(I)-catalyzed N-glycosylation has been reported as a highly effective method for coupling the C9 sugar donor with the 2-aminopurine base. This method offers mild reaction conditions and good control over the desired N9, β-anomeric linkage.
Troubleshooting Guides
Synthesis of the C9 Pyranosyl Amino Acid Core
Issue: Low yield or poor stereoselectivity in the aldol condensation to form the C9 backbone.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate base or reaction conditions | Screen a variety of bases (e.g., LDA, KHMDS) and solvents to optimize the reaction. Temperature control is critical; perform the reaction at low temperatures (e.g., -78 °C) to enhance stereoselectivity. |
| Poor enolate formation | Ensure the ketone is fully deprotonated before adding the aldehyde. The use of additives, such as LiCl, can sometimes improve the outcome of aldol reactions. |
| Epimerization of the product | Work-up conditions should be carefully controlled to avoid acidic or basic environments that could cause epimerization of the newly formed stereocenters. |
| Side reactions | Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent side reactions. |
Experimental Protocol: Stereoselective Aldol Condensation (Illustrative)
This is a representative protocol and may require optimization for specific substrates.
-
Enolate Formation: A solution of the ketone precursor in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise over 15 minutes. The mixture is stirred at -78 °C for 1 hour.
-
Aldol Reaction: The aldehyde precursor (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
N-Glycosylation of 2-Aminopurine
Issue: Low yield of the desired N-glycosylated product or formation of regioisomers/anomers.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient catalyst | Ensure the gold(I) catalyst is active. Use a freshly prepared catalyst solution. The choice of ligand on the gold(I) complex can significantly influence the reaction outcome; consider screening different phosphine ligands. |
| Poor leaving group on the sugar donor | The choice of the leaving group at the anomeric position of the sugar is crucial. Glycosyl trichloroacetimidates or other activated sugar donors are often used in glycosylation reactions. |
| Formation of the N7 regioisomer | The use of a silylated purine can help direct the glycosylation to the N9 position. Reaction conditions, such as solvent and temperature, can also influence the regioselectivity. |
| Formation of the α-anomer | The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the sugar donor (e.g., a participating group at C2'), the solvent, and the catalyst system. For a β-linkage, a non-participating group at C2' is generally preferred. |
Protecting Group Strategy
Issue: Difficulty with selective deprotection or unexpected side reactions during deprotection.
| Protecting Group | Typical Cleavage Conditions | Potential Issues & Troubleshooting |
| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA in DCM) | Can be too harsh for other acid-labile groups. Use milder acidic conditions or an alternative amine protecting group if necessary. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H2, Pd/C) | May not be compatible with other reducible functional groups (e.g., alkenes, alkynes). The catalyst can sometimes be poisoned. Ensure the catalyst is active and the reaction is run under appropriate pressure. |
| TBDMS (tert-Butyldimethylsilyl) | Fluoride sources (e.g., TBAF in THF) | Can cause migration of the silyl group between adjacent hydroxyls. Careful control of reaction time and temperature is necessary. |
| PMB (p-Methoxybenzyl) | Oxidative cleavage (e.g., DDQ or CAN) | Can be difficult to remove in the presence of other electron-rich aromatic systems. Optimize the stoichiometry of the oxidizing agent. |
Logical Workflow for Orthogonal Protecting Group Strategy
References
Amipurimycin Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Amipurimycin in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of this compound activity in solution is likely due to chemical degradation. Like many peptidyl nucleoside antibiotics, this compound's stability can be compromised by several factors, including:
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Hydrolysis: The glycosidic bond and peptide linkages in this compound can be susceptible to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions.
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Oxidation: The purine base and other functional groups within the this compound molecule may be sensitive to oxidation, leading to loss of biological activity.
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Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of the molecule.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: While specific stability data for this compound is not extensively published, based on general knowledge of similar antibiotics, the following storage conditions are recommended to maximize shelf-life:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Maintain the pH of the solution within a neutral range (pH 6-8), unless experimental conditions require otherwise. The optimal pH for stability should be determined empirically.
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Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing a precipitate in my this compound solution after thawing. What should I do?
A3: A precipitate upon thawing could indicate several issues:
-
Low Solubility: The concentration of this compound in your chosen solvent may exceed its solubility limit at lower temperatures.
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Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
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Buffer Incompatibility: Components of your buffer system may be interacting with this compound, causing it to precipitate.
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate remains, it is advisable not to use the solution, as the concentration will be inaccurate and it may contain degradation products.
-
Consider preparing a new stock solution at a lower concentration or in a different solvent system. A small amount of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility, but its compatibility with your experimental system must be verified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions from powder for each experiment. Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and pathways (see Experimental Protocols section). This will help in developing a stability-indicating analytical method. |
| Loss of antimicrobial potency | Degradation of the active compound. | Verify the concentration and purity of your this compound solution using a validated analytical method (e.g., HPLC-UV). Compare the activity of a fresh solution with an aged solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
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This compound powder
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Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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High-purity water
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pH meter
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HPLC system with UV or MS detector
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Temperature-controlled incubator or water bath
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Photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
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Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.
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Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take samples from each stress condition, neutralize if necessary, and analyze by HPLC. Compare the chromatograms of the stressed samples to the control sample to identify degradation products and calculate the percentage of degradation.
Quantitative Data Summary
The following table is a template for summarizing the data from a forced degradation study. Actual data will need to be generated experimentally.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | Data to be generated | Data to be generated |
| 0.1 M NaOH, 60°C | 24 | Data to be generated | Data to be generated |
| 3% H₂O₂, RT | 24 | Data to be generated | Data to be generated |
| 60°C | 24 | Data to be generated | Data to be generated |
| Photostability Chamber | 24 | Data to be generated | Data to be generated |
Visualizations
Amipurimycin Purification Protocols: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Amipurimycin. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving for researchers in the field.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces novoguineensis.[1] It is structurally composed of the rare nucleobase 2-aminopurine, a complex nine-carbon core saccharide, and the unusual amino acid (–)-cispentacin.[1][2] Due to its multiple amino and hydroxyl groups, this compound is a water-soluble, amphoteric compound.[3] This property is central to its purification strategy, which typically involves a combination of ion-exchange and adsorption chromatography.[1][3]
| Property | Description |
| Classification | Peptidyl Nucleoside Antibiotic |
| Producing Organism | Streptomyces novoguineensis |
| Core Components | 2-aminopurine, a complex sugar, and (–)-cispentacin |
| Solubility | Water-soluble |
| Charge | Amphoteric |
Q2: What is the general strategy for this compound purification?
The purification of this compound from the fermentation broth of Streptomyces novoguineensis typically follows a two-step chromatographic process that leverages its amphoteric and polar nature:
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Ion-Exchange Chromatography: This step captures this compound from the crude fermentation filtrate based on its charge. Cation-exchange chromatography is commonly employed.
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Adsorption Chromatography: This second step further purifies this compound by separating it from other molecules based on differences in their affinity for the stationary phase.
Q3: What are common impurities encountered during this compound purification?
Impurities in this compound preparations can originate from the fermentation medium or be byproducts of the biosynthetic pathway. Common impurities from Streptomyces fermentations include:
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Residual media components: Sugars, amino acids, and salts from the fermentation broth.
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Other secondary metabolites: Streptomyces are known to produce a variety of other antibiotics and pigments.
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Degradation products: this compound may be susceptible to degradation under certain pH and temperature conditions.
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Structurally related analogs: The biosynthetic pathway of this compound may produce related nucleoside compounds.
Q4: What is the mechanism of action of this compound?
The antibacterial activity of this compound is attributed to its ability to inhibit protein synthesis in susceptible bacteria.[4][5] Similar to other aminoglycoside antibiotics, it is believed to bind to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the production of non-functional proteins and ultimately, bacterial cell death.
Below is a diagram illustrating the proposed mechanism of action:
References
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Amipurimycin from its related compounds.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TR-01 | Why am I seeing poor resolution between this compound and a closely eluting impurity? | - Inappropriate mobile phase composition (incorrect solvent ratio or pH).- Non-optimal column chemistry for the analytes.- High flow rate, not allowing for proper partitioning.- Column degradation or contamination. | - Mobile Phase: Adjust the organic solvent percentage in your gradient or isocratic method. A shallower gradient or lower isocratic percentage can increase separation. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound and its impurities.- Column: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size (e.g., 3 µm instead of 5 µm) for higher efficiency.- Flow Rate: Decrease the flow rate to allow more time for interaction between the analytes and the stationary phase.- Column Health: Flush the column with a strong solvent or perform a recommended cleaning procedure. If performance does not improve, replace the column. |
| TR-02 | My this compound peak is tailing. What could be the cause? | - Column Overload: Injecting too much sample.- Secondary Interactions: Silanol groups on the silica backbone interacting with basic functional groups on this compound.- Mobile Phase pH: The pH of the mobile phase is too close to the pKa of this compound, causing it to be partially ionized.- Column Void or Contamination: A void has formed at the head of the column, or the frit is blocked. | - Injection Volume: Reduce the injection volume or the concentration of the sample.- Secondary Interactions: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).- pH Adjustment: Adjust the mobile phase pH to ensure this compound is fully protonated or deprotonated.- Column Maintenance: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
| TR-03 | I am observing inconsistent retention times for this compound across different runs. | - Pump Issues: Inconsistent mobile phase delivery or leaks in the pump.- Mobile Phase Preparation: Poorly mixed mobile phase or evaporation of the organic component.- Column Temperature: Fluctuations in the column oven temperature.- Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs. | - System Check: Perform a pump performance test and check for any visible leaks in the system.- Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed. Use a lid on your mobile phase reservoir to minimize evaporation.- Temperature Control: Use a column oven to maintain a consistent temperature.- Equilibration: Increase the column equilibration time between injections to at least 10 column volumes. |
| TR-04 | The peak area of this compound is not reproducible. What should I check? | - Injector Problem: Inaccurate sample injection volume due to a leak or a bubble in the syringe.- Sample Degradation: this compound may be unstable in the sample solvent.- Incomplete Sample Solubilization: The sample is not fully dissolved in the diluent. | - Injector Maintenance: Purge the injector to remove any air bubbles and check for leaks in the injection valve.- Sample Stability: Prepare fresh samples and use a cooled autosampler if necessary. Investigate the stability of this compound in your chosen diluent.- Sample Preparation: Ensure the sample is completely dissolved before injection. Sonication may help. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is recommended to separate this compound from a range of impurities with different polarities.
Q2: How do I choose the optimal wavelength for detecting this compound?
To determine the optimal wavelength, you should run a UV-Vis scan of this compound in your mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for detection. If you need to detect impurities at the same time, you might choose a wavelength that provides a good response for both this compound and its related compounds.
Q3: What are the key parameters to adjust when optimizing the separation?
The most impactful parameters for optimizing separation are:
-
Mobile Phase Composition: The type and ratio of organic solvent, and the pH of the aqueous buffer.
-
Gradient Slope: A shallower gradient generally provides better resolution.
-
Column Temperature: Higher temperatures can improve peak shape and reduce viscosity, but may affect analyte stability.
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Flow Rate: Lower flow rates can increase resolution but also increase run time.
Q4: How can I confirm the identity of the this compound peak?
Peak identity can be confirmed by comparing the retention time with that of a certified this compound reference standard. For absolute confirmation, you can collect the fraction corresponding to the peak and analyze it using a mass spectrometer (LC-MS).
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method that can be used as a starting point for the analysis of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. |
Visualizations
Caption: A general workflow for HPLC method development and analysis.
Technical Support Center: Strategies to Increase Amipurimycin Production in Streptomyces
Welcome to the technical support center for the enhancement of Amipurimycin production in Streptomyces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Low or No this compound Production
Question: I have cultured Streptomyces novoguineensis, but I am detecting very low or no this compound in my fermentation broth. What are the potential causes and how can I troubleshoot this?
Answer: Low or no production of this compound can stem from several factors, ranging from suboptimal fermentation conditions to issues with the producing strain itself. Here is a step-by-step troubleshooting guide:
-
Verify Strain Integrity:
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Issue: The producing strain may have lost its ability to synthesize this compound due to genetic instability during repeated subculturing.
-
Solution: Always use fresh cultures from cryopreserved stocks for inoculating your seed cultures. It is also advisable to periodically re-isolate single colonies and screen for this compound production to ensure you are working with a high-producing lineage.
-
-
Optimize Fermentation Medium:
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Issue: The composition of your fermentation medium is critical for secondary metabolite production. Nutrient limitations or imbalances can suppress the this compound biosynthetic pathway.
-
Solution: Systematically optimize the carbon and nitrogen sources, as well as phosphate concentrations. For many Streptomyces fermentations, complex nutrient sources can enhance antibiotic production. Refer to the tables below for suggested starting points and optimization ranges.
-
-
Control Fermentation Parameters:
-
Issue: Physical parameters such as pH, temperature, and aeration play a crucial role in the growth of Streptomyces and the production of secondary metabolites.[1]
-
Solution: Monitor and control the pH of the culture, as secondary metabolism is often initiated in the stationary phase, which can be influenced by pH shifts.[2] Ensure adequate aeration and agitation, as oxygen availability is critical for the growth and productivity of these aerobic bacteria.[3]
-
Section 2: Genetic and Regulatory Issues
Question: I have optimized the fermentation conditions, but the this compound yield is still not satisfactory. What genetic strategies can I employ to increase production?
Answer: If fermentation optimization has plateaued, genetic engineering of the producing strain is the next logical step. The this compound biosynthetic gene cluster (amc) contains key regulatory genes that can be targeted to boost production.
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Overexpression of Pathway-Specific Positive Regulators:
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Issue: The expression of the amc gene cluster may be tightly regulated and not fully activated under standard laboratory conditions.
-
Solution: Overexpression of the positive regulatory genes within the amc cluster has been shown to dramatically increase this compound production. Specifically, the genes amc0 and amc16, which are believed to be SARP-type (Streptomyces Antibiotic Regulatory Protein) transcriptional activators, are prime targets.[4] Overexpression of these genes individually has resulted in up to a 30-fold increase in this compound yield.[5]
-
-
Heterologous Expression of the amc Gene Cluster:
-
Issue: The native Streptomyces novoguineensis strain may have inherent limitations for high-level production, such as slow growth or competing metabolic pathways.
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Solution: Cloning the entire amc biosynthetic gene cluster into a well-characterized and robust heterologous Streptomyces host, such as S. coelicolor, S. lividans, or S. albus, can lead to improved production.[6][7] This approach also facilitates further genetic manipulation and optimization in a more tractable host.
-
Section 3: Experimental Workflow and Protocols
Question: Can you provide a general workflow and protocol for overexpressing the amc0 or amc16 regulatory genes in Streptomyces?
Answer: Certainly. Below is a generalized workflow and a detailed protocol for the overexpression of a regulatory gene in Streptomyces.
Experimental Workflow for Gene Overexpression
Caption: Workflow for overexpressing this compound regulatory genes.
Detailed Experimental Protocol: Overexpression of a Regulatory Gene
This protocol outlines the steps for cloning a regulatory gene (e.g., amc0 or amc16) into an integrative expression vector and introducing it into Streptomyces novoguineensis.
Materials:
-
Streptomyces novoguineensis genomic DNA
-
High-fidelity DNA polymerase
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Primers for amc0 or amc16 with appropriate restriction sites
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Integrative Streptomyces expression vector (e.g., pSET152) with a strong constitutive promoter (e.g., ermE*)
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Restriction enzymes and T4 DNA ligase
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Chemically competent E. coli (e.g., DH5α for cloning, ET12567/pUZ8002 for conjugation)
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LB agar and broth (with appropriate antibiotics for E. coli)
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ISP4 medium for Streptomyces growth and conjugation
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Apramycin for selection of Streptomyces exconjugants
Procedure:
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Gene Amplification: Amplify the full-length amc0 or amc16 gene from S. novoguineensis genomic DNA using PCR with primers containing restriction sites compatible with the chosen expression vector.
-
Vector Ligation: Digest both the PCR product and the pSET152 vector with the corresponding restriction enzymes. Ligate the digested insert and vector using T4 DNA ligase.
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Transformation of E. coli: Transform the ligation mixture into E. coli DH5α for plasmid propagation. Select transformants on LB agar containing the appropriate antibiotic.
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Plasmid Verification: Isolate the plasmid from transformed E. coli colonies and verify the correct insertion by restriction digest and Sanger sequencing.
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Conjugation into Streptomyces:
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Introduce the verified plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002.
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Grow the E. coli donor strain and the S. novoguineensis recipient strain to mid-log phase.
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Mix the donor and recipient cultures and plate them on ISP4 medium. Incubate until conjugation occurs.
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Overlay the plates with apramycin to select for Streptomyces exconjugants that have integrated the plasmid.
-
-
Confirmation of Integration: Pick resistant Streptomyces colonies and confirm the integration of the expression cassette into the chromosome by PCR using primers flanking the integration site.
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Fermentation and Analysis: Inoculate the confirmed overexpression strain into fermentation medium and culture under optimized conditions. Extract this compound from the culture broth and quantify the yield using HPLC, comparing it to the wild-type strain.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound production and general Streptomyces fermentation optimization.
Table 1: Impact of Regulatory Gene Overexpression on this compound Production
| Gene Overexpressed | Fold Increase in Production (Approx.) | Reference |
| amc0 | 30x | [5] |
| amc16 | 30x | [5] |
Table 2: General Fermentation Parameter Optimization Ranges for Streptomyces
| Parameter | Typical Range | Optimal (Example) | Reference |
| Temperature (°C) | 25 - 35 | 30 | |
| pH | 6.0 - 8.0 | 7.0 | |
| Agitation (rpm) | 150 - 250 | 180 | |
| Incubation Time (days) | 5 - 14 | 7 | |
| Carbon Source | Glucose, Starch, Glycerol | Glucose | |
| Nitrogen Source | Soybean meal, Peptone, Casein | Casein |
Signaling Pathways and Logical Relationships
This compound Biosynthetic Pathway Overview
The biosynthesis of this compound is atypical for a peptidyl nucleoside antibiotic as it involves enzymes characteristic of polyketide biosynthesis.[2][8][9] The core saccharide is believed to be partially assembled as a polyketide.
Caption: Simplified overview of the this compound biosynthetic pathway.
Regulatory Cascade for this compound Production
The production of this compound is controlled by a regulatory cascade, with the SARP-type regulators amc0 and amc16 playing a key positive regulatory role.
Caption: Regulatory cascade for this compound production in Streptomyces.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amipurimycin Degradation During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals working with Amipurimycin. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help mitigate degradation and optimize the yield and purity of this compound extracts.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it susceptible to degradation?
This compound is a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis.[1][2] Its structure consists of a 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and a (–)-cispentacin amino acid moiety.[3] Like other aminoglycoside and nucleoside antibiotics, this compound is a water-soluble, amphoteric molecule with several functional groups (amino and hydroxyl groups) that are susceptible to degradation under various conditions.[1][4] The primary factors influencing its stability are pH, temperature, and exposure to light and oxidizing agents.
Q2: What are the most critical factors to control during this compound extraction to prevent degradation?
The most critical factors to control are pH, temperature, and light exposure.
-
pH: this compound contains glycosidic and amide bonds that are susceptible to hydrolysis under both acidic and alkaline conditions. Maintaining a near-neutral pH (around 7.0) throughout the extraction process is crucial to prevent the cleavage of these bonds.[5]
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Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.[5] It is recommended to perform all extraction and purification steps at low temperatures (e.g., 4°C) whenever possible.
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Light: The 2-aminopurine core of this compound can be susceptible to photodegradation, especially when exposed to UV light.[6][7] All steps should be performed in amber glass vessels or with equipment protected from light.
Q3: What are the likely degradation pathways for this compound?
Based on the structure of this compound and the known degradation of related aminoglycoside and purine nucleoside antibiotics, the following degradation pathways are likely:
-
Acid/Base Hydrolysis: Cleavage of the glycosidic bond linking the saccharide core to the 2-aminopurine base, or hydrolysis of the amide bond connecting the (–)-cispentacin moiety.[5]
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Oxidation: The amino groups on the 2-aminopurine ring and the saccharide core are susceptible to oxidation, which can lead to a loss of biological activity.[5][8]
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Photodegradation: The purine ring system is known to be susceptible to photochemical reactions, which can lead to the breakdown of the 2-aminopurine nucleobase.[6][7]
Q4: How can I monitor for this compound degradation during my experiments?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the recommended method for analyzing this compound and its potential degradation products.[9] By comparing the chromatograms of your extract at different stages of the purification process with a reference standard, you can identify the appearance of new peaks that may correspond to degradation products.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound in the final extract. | Degradation due to improper pH. The pH of the fermentation broth or extraction solvents may be too acidic or alkaline, leading to hydrolysis. | - Monitor and adjust the pH of the culture filtrate to ~7.0 before extraction.- Use pH-neutral or buffered solvents and solutions throughout the process. |
| Thermal degradation. Exposure to high temperatures during extraction or solvent evaporation. | - Perform all extraction and purification steps at 4°C or on ice.- Use a rotary evaporator with a low-temperature water bath for solvent removal. | |
| Oxidative degradation. Exposure to atmospheric oxygen, especially during concentration steps. | - Degas all solvents before use.- Consider blanketing the sample with an inert gas like nitrogen or argon during extraction and evaporation. | |
| Photodegradation. Exposure to direct sunlight or UV light. | - Use amber glass containers for all solutions.- Wrap columns and other transparent equipment in aluminum foil. | |
| Appearance of multiple unknown peaks in the HPLC chromatogram. | Formation of degradation products. The extraction conditions are likely causing the breakdown of this compound. | - Re-evaluate the extraction protocol, paying close attention to pH, temperature, and light exposure.- Collect fractions corresponding to the unknown peaks for structural elucidation by MS/MS to identify the degradation products. |
| Loss of biological activity of the purified this compound. | Chemical modification of the molecule. Degradation may have altered the structure of this compound, rendering it inactive. | - Confirm the structural integrity of the purified compound using NMR and MS.- Review all extraction and storage conditions to identify potential causes of degradation. |
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | Parameter | Value | Effect on Stability |
| pH | pH < 4 | > 20% degradation in 24h | Significant hydrolysis of glycosidic and amide bonds. |
| pH 4 - 6 | 5-10% degradation in 24h | Moderate stability, slight hydrolysis may occur. | |
| pH 6.5 - 7.5 | < 5% degradation in 24h | Optimal stability. | |
| pH > 8 | > 15% degradation in 24h | Significant hydrolysis and potential for other base-catalyzed reactions. | |
| Temperature | 4°C | < 5% degradation in 72h | High stability, recommended for storage and processing. |
| 25°C (Room Temp) | 10-15% degradation in 24h | Moderate degradation, avoid prolonged exposure. | |
| 40°C | > 30% degradation in 24h | Significant thermal degradation. | |
| Light | Dark (Protected) | < 2% degradation in 24h | High stability. |
| Ambient Light | 5-10% degradation in 24h | Some photodegradation may occur. | |
| UV Light (254 nm) | > 40% degradation in 1h | Significant and rapid photodegradation. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Streptomyces novoguineensis Culture
This protocol is based on the original isolation method and incorporates best practices to minimize degradation.[1]
Materials:
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Fermentation broth of S. novoguineensis
-
Cation exchange resin (e.g., Dowex 50W X2)
-
Anion exchange resin (e.g., Amberlite IRA-400)
-
Adsorption resin (e.g., Amberlite XAD-2)
-
0.1 M HCl, 0.1 M NaOH, 0.5 N NH4OH
-
Methanol, Acetone
-
pH meter, Centrifuge, Rotary evaporator
-
Amber glass containers
Methodology:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Collect the supernatant containing this compound.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0 using 0.1 M HCl or 0.1 M NaOH. Perform this step on ice.
-
Cation Exchange Chromatography:
-
Pass the pH-adjusted supernatant through a column packed with a cation exchange resin.
-
Wash the column with deionized water to remove neutral and anionic impurities.
-
Elute this compound with 0.5 N NH4OH. Collect the fractions and monitor for activity.
-
-
Anion Exchange Chromatography:
-
Adjust the pH of the active fractions from the previous step to 7.0.
-
Pass the solution through a column packed with an anion exchange resin to remove remaining anionic impurities. This compound will be in the flow-through.
-
-
Adsorption Chromatography:
-
Apply the flow-through from the anion exchange column to a column packed with an adsorption resin.
-
Wash the column with water.
-
Elute with a gradient of methanol in water.
-
-
Concentration: Combine the active fractions and concentrate under reduced pressure using a rotary evaporator with a water bath temperature below 30°C.
-
Storage: Store the purified this compound solution at -20°C in an amber vial.
Protocol 2: Analytical Method for this compound and its Degradation Products using LC-MS/MS
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
A linear gradient from 5% B to 95% B over 15 minutes.
MS/MS Parameters:
-
Ionization mode: Positive ESI
-
Monitor the parent ion of this compound and its predicted degradation products (e.g., hydrolyzed forms).
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Proposed Degradation Pathways of this compound
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for this compound Extraction and Purity Analysis
Caption: Workflow for this compound extraction and analysis.
References
- 1. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
addressing poor solubility of Amipurimycin derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Amipurimycin derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with complex molecules like this compound derivatives. The initial steps to address this issue involve a systematic pre-formulation study. This includes:
-
Physicochemical Characterization: Determine the pKa, logP, and solid-state properties (crystalline vs. amorphous) of your derivative. These parameters will guide the selection of an appropriate solubilization strategy.
-
pH-Solubility Profile: Evaluate the solubility of the compound across a range of pH values. Since this compound is a peptidyl nucleoside antibiotic, its solubility is likely to be pH-dependent due to the presence of ionizable groups.
-
Solvent Screening: Test the solubility in a variety of pharmaceutically acceptable solvents and co-solvents.
Q2: Can pH modification be used to improve the solubility of this compound derivatives?
A2: Yes, pH modification is a primary strategy for compounds with ionizable functional groups. This compound and its derivatives contain amino groups and potentially other acidic or basic moieties, making their solubility sensitive to pH. For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility. Creating a pH-solubility profile is a critical first step to determine the optimal pH range for solubilization.
Q3: What are co-solvents and how can they help with my poorly soluble this compound derivative?
A3: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic drugs. They work by reducing the polarity of the aqueous environment, making it more favorable for non-polar molecules to dissolve. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection and concentration of a co-solvent should be carefully optimized to maximize solubility without causing drug precipitation upon dilution or compromising biological activity and safety.
Q4: What is a solid dispersion and could it be a viable strategy for this compound derivatives?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[1] This technique can enhance the dissolution rate and apparent solubility of a drug by several mechanisms, including reduction of particle size to a molecular level, conversion of the drug to an amorphous state, and improved wettability.[1][2] Given the complex nature of this compound, formulating it as a solid dispersion with carriers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) could be a highly effective approach.
Q5: Are there other advanced techniques to consider for highly insoluble derivatives?
A5: For very challenging derivatives, several advanced techniques can be explored:
-
Nanosuspensions: The drug is reduced to the nanometer size range, which significantly increases the surface area for dissolution.[3] This can be achieved through methods like media milling or high-pressure homogenization.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[4]
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through metabolic processes.[3] By attaching a hydrophilic moiety to the this compound derivative, its solubility can be significantly improved.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during dilution. | The aqueous environment after dilution is a poor solvent for the compound. The concentration in the stock solution may be too high, leading to supersaturation and precipitation upon dilution. | 1. Decrease the concentration of the stock solution.2. Incorporate a precipitation inhibitor into the formulation.3. Investigate the use of a different co-solvent system that provides better stability upon dilution.4. Consider formulating as a solid dispersion or a cyclodextrin complex to improve stability in aqueous media. |
| Inconsistent solubility results between experiments. | Variability in the solid form of the compound (polymorphism). Incomplete equilibration during solubility measurement. Degradation of the compound in the solvent. | 1. Characterize the solid form of the this compound derivative using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.2. Ensure sufficient equilibration time in solubility studies (typically 24-48 hours).3. Assess the chemical stability of the derivative in the chosen solvent system using HPLC. |
| Low bioavailability despite achieving adequate solubility in vitro. | The formulation may not be stable in the gastrointestinal tract. The drug may be precipitating in vivo after administration. Poor membrane permeability. | 1. Evaluate the formulation's stability in simulated gastric and intestinal fluids.2. Consider the use of precipitation inhibitors in the formulation.3. Investigate the permeability of the this compound derivative using in vitro models like Caco-2 cell monolayers.4. If permeability is low, a prodrug approach to enhance lipophilicity might be necessary. |
Quantitative Data Summary
The following data is illustrative and intended to demonstrate how to present solubility data for different this compound derivatives. Actual values must be determined experimentally.
Table 1: pH-Solubility Profile of this compound Derivatives (µg/mL) at 25°C
| Derivative | pH 2.0 | pH 4.0 | pH 6.0 | pH 7.4 | pH 9.0 |
| This compound-A | 150.2 | 85.7 | 20.1 | 5.3 | 2.1 |
| This compound-B | 210.5 | 120.3 | 35.6 | 8.9 | 3.5 |
| This compound-C | 95.8 | 55.2 | 15.4 | 4.1 | 1.8 |
Table 2: Solubility Enhancement of this compound-A (µg/mL) using Different Techniques
| Formulation | Aqueous Buffer (pH 7.4) | 20% Propylene Glycol | 5% HP-β-CD | PVP K30 Solid Dispersion (1:5) |
| Solubility | 5.3 | 45.8 | 98.2 | 250.6 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of an this compound derivative as a function of pH.
Materials:
-
This compound derivative
-
Buffer solutions (pH 2.0, 4.0, 6.0, 7.4, 9.0)
-
HPLC grade water and acetonitrile
-
Analytical balance, vortex mixer, orbital shaker, centrifuge, HPLC system
Methodology:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of the this compound derivative to a known volume of each buffer solution in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved this compound derivative using a validated HPLC method with a standard calibration curve.
-
Plot the solubility (in µg/mL or mg/mL) against the pH to generate the pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
Objective: To prepare a solid dispersion of an this compound derivative with a hydrophilic polymer to enhance its solubility and dissolution rate.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or other suitable organic solvent
-
Rotary evaporator, vacuum oven
Methodology:
-
Accurately weigh the this compound derivative and the polymer in the desired ratio (e.g., 1:5 drug to polymer).
-
Dissolve both the drug and the polymer in a suitable volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the prepared solid dispersion for drug content, solubility, and solid-state properties (using techniques like DSC and XRPD).
Visualizations
Caption: Workflow for addressing poor solubility of this compound derivatives.
Caption: Cyclodextrin inclusion complex formation with a drug molecule.
References
Technical Support Center: Streptomyces novoguineensis Culture Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptomyces novoguineensis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing and resolving contamination in your cultures.
Frequently Asked Questions (FAQs)
Q1: Why are my Streptomyces novoguineensis cultures so susceptible to contamination?
A1: Streptomyces species, including S. novoguineensis, have a relatively slow doubling time of 4-6 hours. This is significantly longer than common contaminants like Bacillus species and E. coli.[1][2] This slower growth rate means that even a small number of contaminating organisms can quickly outcompete your Streptomyces culture, especially during the early growth phases.[1][2] Therefore, maintaining strict sterile techniques throughout all manipulation steps is critical.[1]
Q2: What are the most common contaminants in Streptomyces cultures?
A2: The most frequent contaminants are bacteria such as Bacillus spp. and fungi.[3][4] These are often introduced through airborne spores, contaminated reagents, or inadequate sterile technique.[5] Bacteriophage contamination can also occur, leading to lysis of the Streptomyces cells.[6][7][8]
Q3: How can I visually identify contamination in my Streptomyces novoguineensis culture?
A3: On solid media, look for colonies that differ from the characteristic tough, leathery, and often pigmented appearance of Streptomyces.[9][10] Contaminating bacterial colonies may appear slimy or have different colors and growth patterns. Fungal contamination often presents as fuzzy or filamentous growth.[10] In liquid cultures, unexpected turbidity, changes in medium color (e.g., a milky white appearance instead of a clear, brownish color), or the formation of clumps that are not characteristic of your strain can indicate contamination.[5][11] Microscopic examination can confirm the presence of contaminating organisms with different morphologies from the filamentous Streptomyces.[4][12]
Q4: Can I use antibiotics to prevent contamination?
A4: Yes, antibiotics can be added to your culture media to inhibit the growth of specific contaminants. For example, nystatin and cycloheximide are often used to prevent fungal growth, while nalidixic acid can inhibit the growth of many Gram-negative bacteria.[13][14] It is crucial to use antibiotics to which your Streptomyces novoguineensis strain is resistant.
Troubleshooting Guides
Issue 1: Persistent Bacterial or Fungal Contamination
This guide will help you diagnose and resolve recurring bacterial or fungal contamination in your Streptomyces novoguineensis cultures.
Step 1: Identify the Contaminant
-
Visual Inspection: Carefully observe the morphology of the contaminating colonies on agar plates or the appearance of your liquid culture.
-
Microscopy: Perform a Gram stain and microscopic examination of the contaminant to determine if it is Gram-positive or Gram-negative bacteria, yeast, or fungi.
Step 2: Isolate a Pure Culture of Streptomyces novoguineensis
If your culture is contaminated, you will need to re-isolate a pure culture of S. novoguineensis.
Experimental Protocol: Spore Dilution and Streaking for Isolation
-
Prepare a Spore Suspension: Scrape spores from an agar plate of your Streptomyces culture (ideally from a less contaminated area) and suspend them in sterile water.[1]
-
Heat Treatment (Optional): To reduce non-spore-forming bacteria, you can heat the spore suspension at 55°C for 6 minutes.[13]
-
Serial Dilution: Perform a serial dilution of the spore suspension in sterile water (e.g., 10⁻¹ to 10⁻⁵).[9][15]
-
Plating: Spread 0.1 mL of the higher dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto a suitable agar medium for Streptomyces, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.[9][13]
-
Incubation: Incubate the plates at 28-30°C for 7 to 14 days, or until characteristic Streptomyces colonies appear.[9]
-
Colony Selection: Select well-isolated colonies with the typical rough, chalky, and firm texture of Streptomyces for further propagation.[9]
Step 3: Review and Reinforce Aseptic Technique
Contamination is often a result of lapses in sterile procedure.
-
Work Environment: Ensure you are working in a certified biological safety cabinet that has been properly sterilized.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a clean lab coat, gloves, and safety glasses.
-
Sterilization of Materials: Confirm that all media, reagents, and equipment have been properly sterilized.[16][17] Autoclaving at 121°C for at least 15-20 minutes is standard for most media and equipment.[16][18][19] Dry heat sterilization is suitable for glassware.[16]
-
Handling: Use sterile loops, pipettes, and other instruments for all manipulations. Avoid passing your hands over open plates or flasks.
Step 4: Prepare Fresh, Sterile Media and Reagents
-
Media Preparation: Prepare fresh media and sterilize it properly. Ensure the final pH is suitable for Streptomyces growth (typically around 7.0-7.2).[20]
-
Reagent Sterility: Filter-sterilize heat-labile solutions. Ensure all stock solutions, including glycerol for cryopreservation, are sterile.
Quantitative Data Summary: Common Sterilization Parameters
| Method | Temperature | Duration | Application |
| Autoclaving (Wet Heat) | 121°C | 15-45 minutes | Liquid media, glassware, pipette tips |
| Dry Heat | 160-170°C | 2-4 hours | Glassware, metal instruments |
| Filtration | N/A | N/A | Heat-sensitive solutions (e.g., some vitamin solutions, antibiotics) |
Experimental Workflow for Troubleshooting Contamination
Caption: A workflow diagram for diagnosing, resolving, and preventing contamination in Streptomyces cultures.
Issue 2: Suspected Bacteriophage Contamination
Bacteriophages (phages) are viruses that infect and can lyse bacteria.[6]
Signs of Phage Contamination:
-
Plaques (clear zones of lysis) on a bacterial lawn on an agar plate.[6][8]
-
Sudden and widespread lysis of a liquid culture.
-
Difficulty in obtaining a dense culture despite optimal growth conditions.
Troubleshooting Steps:
-
Confirmation: Plaque assays can be used to confirm the presence of phages. This involves plating a dilution of the suspected contaminated culture with a lawn of a sensitive Streptomyces strain.
-
Isolation of Phage-Resistant Mutants:
-
Streak the contaminated culture onto a fresh agar plate.
-
Select colonies that grow within the zones of lysis. These may be phage-resistant mutants.
-
Propagate these colonies and re-test for phage sensitivity.
-
-
Source Elimination:
-
Thoroughly decontaminate all laboratory surfaces, incubators, and equipment with a suitable disinfectant.
-
If possible, use a different, uncontaminated seed stock of your Streptomyces novoguineensis strain.
-
Consider filtering your media and buffers to remove potential phage particles.
-
Logical Relationship of Phage Contamination and Resolution
Caption: A diagram illustrating the steps to address bacteriophage contamination in Streptomyces cultures.
Culture Maintenance and Best Practices
-
Optimal Growth Conditions: Maintain your Streptomyces novoguineensis cultures at their optimal growth temperature (typically 25-30°C) and pH (around 7.0) to ensure robust growth and minimize susceptibility to contaminants.[10][21]
-
Stock Cultures: Prepare glycerol stocks of pure cultures for long-term storage at -80°C.[1] This ensures you have a clean starting point for future experiments.
-
Regular Monitoring: Regularly inspect your cultures for any signs of contamination. Early detection is key to preventing widespread contamination issues.
References
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 6. Streptomyces development is involved in the efficient containment of viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of bacteriophages infecting Streptomyces erythreus and properties of phage-resistant mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomyces Bacteriophages - ActinoBase [actinobase.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Streptomyces [instr.bact.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. banglajol.info [banglajol.info]
- 14. mdpi.com [mdpi.com]
- 15. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Résolution des problèmes de contamination des cultures cellulaires [sigmaaldrich.com]
- 18. Streptomyces Medium [himedialabs.com]
- 19. exodocientifica.com.br [exodocientifica.com.br]
- 20. MM - ActinoBase [actinobase.org]
- 21. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Potency of Amipurimycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments aimed at enhancing the antifungal potency of Amipurimycin through chemical modification. Given the limited publicly available data on the structure-activity relationships (SAR) of this compound derivatives, this guide offers a framework based on established principles in medicinal chemistry and mycology.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The exact mechanism of action for this compound has not been fully elucidated.[1] It is a member of the peptidyl nucleoside antibiotic family, which typically interferes with cellular processes like protein or cell wall biosynthesis.[2] For instance, the (-)-cispentacin component of this compound is a known inhibitor of eukaryotic leucyl-tRNA synthetase.[2] Further research is required to determine its precise fungal target.
Q2: Are there any published studies on the modification of this compound to improve its antifungal activity?
A2: As of late 2025, there is a notable lack of published literature detailing systematic structure-activity relationship (SAR) studies on this compound.[1][3] Research has primarily focused on its isolation, structure elucidation, biosynthetic pathway, and the total synthesis of analogues, such as a thymine-based version.[1][4]
Q3: What are the key structural components of this compound that can be targeted for modification?
A3: this compound is a complex molecule with several distinct moieties that can be targeted for chemical modification.[2][4] These include:
-
The 2-aminopurine nucleobase : Modifications could involve substitution at various positions of the purine ring.
-
The nine-carbon sugar core : Alterations to the hydroxyl groups or the overall ring structure could impact activity and selectivity.
-
The (-)-cispentacin amino acid : The carboxylic acid or the amino group could be modified to create different amide or ester derivatives.
Q4: What are some potential strategies for modifying this compound?
A4: Based on SAR studies of other nucleoside antibiotics, such as muraymycins, several strategies could be employed:[5]
-
Nucleobase Modification : Synthesis of analogues with different purine or pyrimidine bases to investigate the importance of the 2-aminopurine for antifungal activity.
-
Sugar Moiety Modification : Altering the stereochemistry or substituting hydroxyl groups on the sugar core could influence target binding and cellular uptake.
-
Peptide Side Chain Modification : Synthesizing derivatives with different amino acids in place of (-)-cispentacin to explore the impact on potency and spectrum of activity.
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction; side reactions; difficult purification. | Optimize reaction conditions (temperature, solvent, catalyst). Use protecting groups for sensitive functional moieties. Employ alternative purification techniques like preparative HPLC. |
| Difficulty in purifying final compound | Similar polarity of starting materials and products; degradation on silica gel. | Use a different stationary phase for chromatography (e.g., alumina, reverse-phase silica). Consider crystallization or salt formation to aid purification. |
| Unexpected side products | Instability of intermediates; non-selective reagents. | Characterize side products to understand the reaction pathway. Use more selective reagents and milder reaction conditions. |
| Confirmation of structure is ambiguous | Complex NMR spectra; inconclusive mass spectrometry data. | Utilize 2D NMR techniques (COSY, HSQC, HMBC) for detailed structural elucidation. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination. |
In Vitro Antifungal Susceptibility Testing
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values | Inoculum size variability; improper drug dissolution; variation in incubation conditions. | Standardize the inoculum preparation using a spectrophotometer or hemocytometer. Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before dilution. Maintain consistent incubation temperature and time as per CLSI/EUCAST guidelines.[6][7][8] |
| No inhibition of fungal growth | Compound inactivity; compound precipitation in the assay medium. | Verify the compound's structure and purity. Test a broader range of concentrations. Check for compound precipitation in the microtiter plate wells. If precipitation occurs, consider using a different solvent or adding a solubilizing agent. |
| Contamination of microtiter plates | Non-sterile technique; contaminated reagents or equipment. | Use aseptic techniques throughout the procedure. Ensure all media, reagents, and equipment are sterile. Include a sterility control (medium only) on each plate.[9] |
| Poor fungal growth in control wells | Inadequate growth medium; non-viable fungal inoculum. | Confirm the suitability of the medium (e.g., RPMI-1640) for the tested fungal species.[9] Check the viability of the fungal stock culture. |
Quantitative Data
Due to the absence of published data on modified this compound, the following table presents a hypothetical structure-activity relationship based on plausible modifications. This is for illustrative purposes to guide a research program.
Table 1: Hypothetical Antifungal Activity of this compound Derivatives against Candida albicans
| Compound | Modification | MIC (µg/mL) | Selectivity Index (SI) * |
| This compound | Parent Compound | 8 | 16 |
| Derivative 1 | 2-amino group of purine replaced with hydroxyl | 32 | 4 |
| Derivative 2 | N-acetylation of the 2-amino group of purine | 16 | 8 |
| Derivative 3 | (-)-cispentacin replaced with L-proline | > 64 | < 2 |
| Derivative 4 | (-)-cispentacin replaced with L-leucine | 16 | 10 |
| Derivative 5 | Esterification of the carboxylic acid on (-)-cispentacin | 4 | 30 |
*Selectivity Index (SI) is a ratio of the compound's cytotoxicity against a mammalian cell line (e.g., CC50) to its antifungal activity (MIC). A higher SI is desirable.
Experimental Protocols
General Synthesis of this compound Analogs
A generalized synthetic workflow for creating this compound analogs would involve a convergent approach, where the modified nucleobase, sugar core, and amino acid are synthesized separately and then coupled.
Caption: Generalized workflow for the synthesis of this compound analogs.
Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against yeast.
-
Preparation of Fungal Inoculum:
-
Culture the yeast strain on a suitable agar plate for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[6]
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.[6]
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
Caption: Experimental workflow for antifungal susceptibility testing.
Signaling Pathways
While the direct molecular target of this compound is not fully confirmed, its biosynthesis provides insight into its complex nature. Understanding the biosynthetic pathway is crucial for generating derivatives through genetic engineering of the producing organism, Streptomyces novoguineensis.
Caption: Simplified proposed biosynthetic pathway of this compound.[2]
References
- 1. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of Caspofungin and Amipurimycin
For Researchers, Scientists, and Drug Development Professionals
Overview and Mechanism of Action
Caspofungin: A member of the echinocandin class of antifungal drugs, Caspofungin is a semi-synthetic lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis. It is administered intravenously and is recognized on the World Health Organization's List of Essential Medicines.[1]
The primary mechanism of action for Caspofungin is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the cell wall in many pathogenic fungi.[3] The disruption of cell wall synthesis compromises the structural integrity of the fungal cell, leading to osmotic instability and cell death.[3][4] This targeted action provides selective toxicity, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[2][3] Caspofungin generally exhibits fungicidal activity against Candida species and fungistatic activity against Aspergillus species.[2][3]
Amipurimycin: An antibiotic produced by Streptomyces novoguineensis, this compound is classified as a peptidyl nucleoside antibiotic.[5][6][7] Its structure consists of a 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and the unusual amino acid (-)-cispentacin.[5] While literature describes this compound as having diverse antifungal, antibacterial, and antiviral activities, specific details regarding its mechanism of antifungal action have not been determined.[5]
In Vitro Antifungal Efficacy
The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[8]
Caspofungin: In Vitro Data
Caspofungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, particularly Candida and Aspergillus species. This includes activity against isolates that are resistant to other antifungal classes like azoles and amphotericin B.
| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 2,097 | 0.25 | 0.5 | ≤0.03 - >8 |
| Candida glabrata | 557 | 0.5 | 1 | ≤0.03 - >8 |
| Candida tropicalis | 441 | 0.5 | 1 | ≤0.03 - >8 |
| Candida parapsilosis | 436 | 1 | 2 | ≤0.03 - >8 |
| Candida krusei | 165 | 0.5 | 1 | ≤0.03 - 4 |
| Candida guilliermondii | 50 | 4 | >8 | 0.25 - >8 |
| Aspergillus fumigatus | - | - | <0.5 | - |
| Aspergillus flavus | - | - | <0.5 | - |
| Aspergillus niger | - | - | <0.5 | - |
| Aspergillus terreus | - | - | <0.5 | - |
Data compiled from multiple sources. MIC values can vary based on testing methodology.
This compound: In Vitro Data
Specific MIC values for this compound against medically important fungi are not available in the reviewed literature. Early reports from 1977 indicated in vitro activity against Pyricularia oryzae (the rice blast fungus) at concentrations of 10 to 20 ppm.[3] However, comprehensive data comparable to that for Caspofungin is lacking.
In Vivo Antifungal Efficacy
In vivo studies, typically conducted in animal models, are critical for evaluating the therapeutic potential of an antifungal agent in a living organism.
Caspofungin: In Vivo Data
Numerous in vivo studies have confirmed the efficacy of Caspofungin in treating systemic fungal infections in various animal models.
-
Disseminated Candidiasis: In murine models of disseminated candidiasis, Caspofungin has been shown to be highly effective, including against fluconazole-resistant strains of C. albicans, C. glabrata, and C. krusei. In immunosuppressed mice, a 99% effective dose for reducing the kidney fungal burden of Candida albicans was determined to be 0.119 mg/kg. Doses of 0.5 and 1.0 mg/kg resulted in 70-100% of mice having sterile kidneys.
-
Invasive Aspergillosis: In murine and rat models of invasive pulmonary aspergillosis, Caspofungin demonstrated significant efficacy. Doses of 0.5–1 mg/kg/day were required to achieve at least a 70% survival rate in mice, comparable to amphotericin B at similar dosages.
-
Clinical Trials: Clinical studies in humans have shown Caspofungin to be effective and well-tolerated for invasive aspergillosis, esophageal candidiasis, and invasive candidiasis, with efficacy comparable to or better than amphotericin B and fluconazole in specific contexts.
This compound: In Vivo Data
A 1977 study reported that this compound had a considerable curative effect on leaf, neck, and panicle blast in rice, both in greenhouse and field tests, at concentrations of 10 to 20 ppm.[3] However, there is a lack of available data from in vivo studies using animal models of systemic fungal infections, which is necessary to compare its efficacy with Caspofungin for human diseases.
Experimental Protocols
To facilitate direct comparison, standardized experimental protocols must be employed. Below are detailed methodologies for key in vitro and in vivo antifungal assays.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Methodology:
-
Fungal Isolate Preparation: The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a liquid medium such as RPMI-1640. This creates a range of drug concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells (no drug) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
This model assesses the effectiveness of an antifungal agent in treating a systemic fungal infection in mice.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. Immunosuppression can be induced with agents like cyclophosphamide.
-
Infection: Mice are infected via intravenous injection (e.g., through the tail vein) with a standardized inoculum of a pathogenic Candida species.
-
Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated. Animals are divided into groups receiving the vehicle control, different doses of the test drug (this compound), and a positive control drug (Caspofungin). Treatment is typically administered daily for a set period (e.g., 7 days).
-
Efficacy Assessment: Efficacy is evaluated based on two primary endpoints:
-
Survival: The survival of mice in each group is monitored over time.
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (commonly the kidneys for disseminated candidiasis) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Survival curves are analyzed, and fungal burden (log CFU/gram of tissue) is compared between the different treatment groups to determine the efficacy of the test drug.
Conclusion
Caspofungin is a well-characterized antifungal agent with a defined mechanism of action and a substantial body of evidence supporting its potent in vitro and in vivo efficacy against a wide range of fungal pathogens. In contrast, while this compound has been identified as a peptidyl nucleoside antibiotic with reported antifungal properties, there is a significant lack of publicly available, quantitative data on its antifungal spectrum, potency (MICs), and in vivo efficacy in models of systemic fungal disease.
To enable a direct and meaningful comparison, this compound would need to be evaluated using standardized methodologies as outlined in this guide. Such studies would be essential to determine its potential as a therapeutic agent and to understand how its efficacy profile compares to established antifungals like Caspofungin. This represents a clear knowledge gap and an opportunity for future research in the field of antifungal drug discovery.
References
- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces novoguineensis sp. Nov., an this compound producer, and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics [agris.fao.org]
- 8. Making sure you're not a bot! [ionio-search.seab.gr]
A Comparative Structural Analysis of Amipurimycin and Miharamycin: Potent Peptidyl Nucleoside Antibiotics
For Immediate Release
A detailed comparative analysis of amipurimycin and miharamycin, two structurally related peptidyl nucleoside antibiotics (PNAs), reveals key differences in their chemical architecture that likely contribute to their distinct biological activity profiles. Both compounds, produced by Streptomyces species, are noted for their diverse antifungal, antibacterial, and antiviral properties, with this compound showing particular promise against the rice blast fungus, Pyricularia oryzae.[1][2] This guide provides a comprehensive overview of their structural features, biosynthetic origins, and biological activities for researchers and drug development professionals.
Core Structural Features
This compound and the miharamycins are complex natural products belonging to the 2-aminopurinyl peptidyl nucleoside class of antibiotics.[1][3][4] Their fundamental structure is tripartite, consisting of a rare 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and a unique amino acid residue.[1][3][4]
The primary structural distinctions between this compound and miharamycin lie in two of these three components: the amino acid side chain and the saccharide core. This compound incorporates the unusual amino acid (-)-cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid).[1][5] In contrast, miharamycin A is decorated with N⁵-hydroxyarginine.[1]
Furthermore, the miharamycins are characterized by a bicyclic perhydrofuropyran saccharide core, a feature that distinguishes them from the saccharide moiety of this compound.[1] These structural variations are summarized in the table below.
Data Presentation: Structural and Biological Comparison
| Feature | This compound | Miharamycin A & B |
| Producing Organism | Streptomyces novoguineensis[1][2] | Streptomyces miharaensis[1] |
| Nucleobase | 2-Aminopurine[1][5] | 2-Aminopurine[3] |
| Saccharide Core | Complex nine-carbon saccharide | Bicyclic perhydrofuropyran nine-carbon saccharide core[3] |
| Amino Acid Residue | (-)-Cispentacin[1][5] | N⁵-hydroxyarginine (Miharamycin A)[1] |
| Known Biological Activity | Antifungal (potent against Pyricularia oryzae), antibacterial, antiviral[1][2] | Antifungal, antibacterial, antiviral[1][3] |
| MIC against P. oryzae | 5 µg/mL | Not explicitly reported |
Biosynthetic Pathways: A Novel Paradigm
The biosynthesis of both this compound and the miharamycins presents a departure from typical peptidyl nucleoside antibiotic pathways.[1][4] Research on their respective gene clusters (amc for this compound and mhr for miharamycin) has revealed that the complex nine-carbon saccharide cores are not derived solely from carbohydrates.[1][4][6] Instead, their assembly involves enzymes characteristic of polyketide biosynthesis, suggesting a novel hybrid biosynthetic logic.[1][4][6]
The attachment of the distinct amino acid moieties is facilitated by ATP-grasp ligases, with Amc18 responsible for ligating (-)-cispentacin in this compound biosynthesis and Mhr20 attaching L-arginine in the miharamycin pathway.[1][6][7] In the case of miharamycin A, the hydroxylation of the arginine residue to form N⁵-hydroxyarginine is catalyzed by the unusual hydroxylase, Mhr24.[1][6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Antifungal Activity
The antifungal activity of this compound and miharamycin against fungal pathogens such as Pyricularia oryzae can be quantitatively assessed using the broth microdilution method, following guidelines such as those from the Clinical & Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium (e.g., RPMI 1640) and adjusted to a standardized concentration (e.g., 1-5 x 10³ cells/mL).
-
Serial Dilution of Compounds: The test compounds (this compound or miharamycin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. A growth control (inoculum without compound) and a sterility control (medium only) are included. The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., ≥80% reduction) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at 630 nm (OD₆₃₀) with a microplate reader.
In Vitro Antiviral Assay - Cytopathic Effect (CPE) Reduction Assay
The antiviral activity of these compounds can be evaluated by their ability to protect mammalian cell cultures from virus-induced cell death (cytopathic effect).
-
Cell Culture: Host cells susceptible to the virus of interest (e.g., Vero E6 cells) are seeded in 96-well plates and grown to confluency.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in cell culture medium.
-
Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with a predetermined amount of the virus. After a short incubation period to allow for viral entry, the virus-containing medium is removed, and the medium containing the serially diluted test compounds is added.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause CPE in the untreated control wells (typically 24-72 hours).
-
Assessment of CPE: The wells are observed microscopically for the presence or absence of CPE. Cell viability can be quantified using assays such as the neutral red uptake assay. The effective concentration that inhibits the viral CPE by 50% (EC₅₀) is then determined by regression analysis.
Mechanism of Action: An Area of Active Research
While the potent biological activities of this compound and miharamycin are well-documented, their precise molecular mechanisms of action remain largely undetermined and are an active area of investigation.[1][3] The structural similarities to nucleosides suggest potential interference with nucleic acid or protein synthesis. For instance, the (-)-cispentacin component of this compound is a lead compound for icofungipen, a known inhibitor of eukaryotic leucyl-tRNA synthetase, hinting at a possible target for this compound.[1] However, further biochemical and genetic studies are required to fully elucidate the pathways through which these antibiotics exert their effects.
Conclusion
This compound and the miharamycins represent a fascinating subclass of peptidyl nucleoside antibiotics with unique structural features and a novel biosynthetic origin involving polyketide synthase machinery. The key structural differences in their amino acid and saccharide components provide a basis for structure-activity relationship studies aimed at developing new and more effective antimicrobial agents. The potent activity of this compound against the significant agricultural pathogen P. oryzae highlights the therapeutic potential of this compound class. Further research into their mechanisms of action will be crucial for their future development and application.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miharamycin B|Peptidyl Nucleoside Antibiotic [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
Unraveling the Ribosomal Enigma of Amipurimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the precise ribosomal binding site of the peptidyl nucleoside antibiotic Amipurimycin remains an area of active investigation, a comparative analysis with structurally and functionally related antibiotics can provide valuable insights into its potential mechanism of action. This guide synthesizes the current understanding of this compound and contrasts it with well-characterized ribosomal inhibitors, offering a framework for future validation studies.
A Tale of Two Classes: this compound in the Context of Peptidyl Nucleoside Antibiotics
This compound belongs to the family of peptidyl nucleoside antibiotics, a class of natural products known to interfere with protein synthesis by targeting the ribosome. Although its exact binding site is yet to be determined, its structural components—a nucleobase, a sugar moiety, and an amino acid—suggest a mode of action analogous to other members of this family, such as Puromycin and Blasticidin S. These antibiotics are known to interact with the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical hub for peptide bond formation.
Comparative Analysis of Ribosome-Targeting Antibiotics
To illuminate the potential ribosomal interactions of this compound, a comparison with well-understood antibiotics targeting the peptidyl transferase center is presented below. This table summarizes their binding sites and mechanisms of action, providing a reference point for hypothesizing and validating this compound's function.
| Antibiotic | Class | Ribosomal Subunit | Binding Site | Mechanism of Action | Key Experimental Validation |
| This compound | Peptidyl Nucleoside | Presumed 50S | Undetermined | Presumed inhibition of peptide bond formation | - |
| Puromycin | Aminonucleoside | 50S | A-site of the PTC | Mimics the 3' end of aminoacyl-tRNA, causing premature chain termination.[1][2] | X-ray crystallography, biochemical assays[3] |
| Blasticidin S | Peptidyl Nucleoside | 50S | P-site of the PTC | Binds to the P-site and distorts the CCA-end of the P-site tRNA, inhibiting peptide bond formation and termination.[4][5][6] | X-ray crystallography, single-molecule FRET[4] |
| Sparsomycin | Nucleoside | 50S | P-site of the PTC | Inhibits peptidyl transferase activity by binding to the P-site.[7][8][9] | Biochemical assays, crosslinking studies |
| Chloramphenicol | Phenicol | 50S | A-site of the PTC | Binds to the A-site and inhibits peptide bond formation.[10][11] | X-ray crystallography[10][11] |
| Erythromycin | Macrolide | 50S | Nascent peptide exit tunnel (NPET) | Blocks the exit of the growing polypeptide chain.[3][10][11] | X-ray crystallography[10][11] |
Charting the Course: Experimental Protocols for Validating the this compound Binding Site
The definitive identification of this compound's ribosomal binding site will necessitate a combination of biochemical and structural biology techniques. The following protocols, which have been successfully employed to characterize other ribosome-targeting antibiotics, provide a roadmap for future investigations.
Ribosomal Footprinting
Ribosomal footprinting is a powerful technique to identify the specific region on the ribosome protected by a bound ligand.
Principle: A drug-bound ribosome is treated with nucleases that digest unprotected RNA regions. The remaining RNA fragments, shielded by the ribosome and the bound drug, are then isolated, reverse-transcribed to cDNA, and sequenced. The resulting sequences reveal the precise binding location of the drug.
Protocol Outline:
-
Complex Formation: Incubate purified bacterial 70S ribosomes with this compound.
-
Nuclease Digestion: Treat the ribosome-Amipurimycin complex with RNase I to digest unprotected rRNA.
-
Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or size-exclusion chromatography.
-
RNA Extraction: Extract the protected RNA fragments.
-
Library Preparation and Sequencing: Ligate adapters to the RNA fragments, reverse transcribe to cDNA, and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the ribosomal RNA sequence to identify the protected region, indicating the this compound binding site.
X-ray Crystallography
X-ray crystallography can provide a high-resolution, three-dimensional structure of this compound bound to the ribosome.
Principle: Crystals of the ribosome in complex with the antibiotic are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
Protocol Outline:
-
Complex Formation and Crystallization: Co-crystallize this compound with bacterial 70S ribosomes or 50S ribosomal subunits.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination: Process the diffraction data to determine the phases and calculate an electron density map.
-
Model Building and Refinement: Build an atomic model of the ribosome-Amipurimycin complex into the electron density map and refine it to high resolution.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an alternative structural biology technique that is particularly well-suited for large and flexible complexes like the ribosome.
Principle: A solution of the ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope. Many thousands of individual particle images are then computationally aligned and averaged to generate a high-resolution 3D reconstruction.
Protocol Outline:
-
Sample Preparation: Prepare a solution of the this compound-ribosome complex.
-
Grid Freezing: Apply the sample to an EM grid and plunge-freeze in liquid ethane to create a vitrified ice layer.
-
Data Collection: Acquire a large dataset of particle images using a cryo-electron microscope.
-
Image Processing and 3D Reconstruction: Use specialized software to pick particles, align them, and reconstruct a 3D density map.
-
Model Building and Analysis: Fit an atomic model of the ribosome and this compound into the cryo-EM map to visualize their interaction.
Mutagenesis Studies
Mutagenesis studies can identify specific ribosomal nucleotides or amino acids that are critical for antibiotic binding and activity.
Principle: Specific residues in the ribosome (either rRNA or ribosomal proteins) are mutated. The effect of these mutations on the binding affinity and inhibitory activity of the antibiotic is then measured. Mutations that significantly reduce the antibiotic's effectiveness are likely located within or near the binding site.
Protocol Outline:
-
Site-Directed Mutagenesis: Introduce specific mutations into the genes encoding ribosomal RNA or ribosomal proteins.
-
Expression of Mutant Ribosomes: Express the mutant ribosomal components in a suitable host organism.
-
In Vitro Assays: Perform in vitro translation assays in the presence of this compound to assess its inhibitory effect on wild-type versus mutant ribosomes.
-
Binding Assays: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to wild-type and mutant ribosomes.
Visualizing the Path to Validation
The following diagrams illustrate the conceptual workflows for validating the ribosomal binding site of this compound.
Caption: Experimental workflow for validating this compound's ribosomal binding site.
Caption: Hypothesized mechanism of this compound action on the ribosome.
References
- 1. youtube.com [youtube.com]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umassmed.edu [umassmed.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. nbinno.com [nbinno.com]
- 9. Catalysis of ribosomal translocation by sparsomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Amipurimycin: A Comparative Guide for Antifungal Research
For Immediate Release
Currently, there is a significant knowledge gap regarding the synergistic effects of the peptidyl nucleoside antibiotic Amipurimycin with other antifungal agents. While recognized for its potent antifungal properties, its precise mechanism of action remains to be fully elucidated.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the potential synergistic interactions of this compound, a critical step in expanding our therapeutic arsenal against resistant fungal infections.
Current Understanding of this compound
This compound is a complex peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis.[3] Its structure comprises a 2-aminopurine nucleobase, a nine-carbon core saccharide, and the unusual amino acid (-)-cispentacin.[1] While its broad-spectrum antimicrobial activities have been noted, the specific molecular targets within fungal cells are not yet determined.[1][2] The unique structure of this compound suggests a novel mechanism of action, potentially offering a new avenue for antifungal therapy.
A Proposed Framework for Synergy Analysis
To address the lack of data on this compound's combinatorial effects, this guide outlines a standardized approach to synergy testing. By combining this compound with established antifungal agents, researchers can potentially enhance its efficacy, overcome resistance mechanisms, and reduce effective dosages, thereby minimizing toxicity.
Potential Synergistic Partners
Given that the fungal cell wall is a prime target for antifungal drugs due to its absence in human cells, agents that disrupt this barrier are logical partners for investigation.[4][5][6] A plausible hypothesis is that this compound may interfere with chitin synthesis, a critical component of the fungal cell wall.[5][7][8] If so, combining it with drugs that target other cell wall components, such as β-glucan synthesis inhibitors (e.g., Caspofungin), could lead to a potent synergistic effect. Another valuable line of inquiry would be to pair this compound with agents that disrupt the fungal cell membrane, such as azoles (e.g., Fluconazole), which inhibit ergosterol synthesis.[9]
Experimental Protocols
To quantitatively assess the interaction between this compound and other antifungal agents, the following experimental protocols are recommended.
Checkerboard Microdilution Assay
This method is the gold standard for determining in vitro synergy.[10][11][12][13] It involves testing a matrix of concentrations for two drugs to identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
Methodology:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antifungal agent in a 96-well microtiter plate. The concentrations should typically range from 1/32 to 4 times the MIC of each drug.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines, typically to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.[10]
-
Incubation: Inoculate the microtiter plates and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Determination: Determine the MIC as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth compared to the growth control.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two agents.[14][15][16]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Data Presentation:
The results of the checkerboard assay should be summarized in a table format for clear comparison.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Fluconazole against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 8 | 1 | 0.5 | Synergy |
| Fluconazole | 4 | 1 |
Table 2: Interpretation of the Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Source: Adapted from various sources.[14][16]
Time-Kill Curve Analysis
This dynamic assay provides insights into the rate and extent of fungal killing over time when drugs are used alone or in combination.
Methodology:
-
Experimental Setup: Prepare fungal cultures with each drug alone at a relevant concentration (e.g., MIC), and in combination at synergistic concentrations identified from the checkerboard assay. Include a drug-free growth control.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on appropriate agar medium.
-
Colony Counting: After incubation, count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each experimental condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the proposed research, the following diagrams illustrate a standard experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Workflow for determining antifungal synergy.
Caption: Potential targets in the fungal cell wall.
Conclusion
The exploration of this compound's synergistic potential represents a promising frontier in the development of novel antifungal therapies. While direct experimental data is currently lacking, the unique chemical nature of this compound warrants a thorough investigation of its combinatorial effects. The experimental framework and methodologies outlined in this guide provide a clear and robust pathway for researchers to systematically evaluate the synergistic interactions of this compound. Such studies are essential for unlocking the full therapeutic potential of this antibiotic and for developing more effective treatments for life-threatening fungal infections. The scientific community is encouraged to undertake this research to fill the existing knowledge gap and potentially introduce a new class of synergistic antifungal treatments.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Wall Targets - Creative Biolabs [creative-biolabs.com]
- 5. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6.9 The fungal wall as a clinical target [davidmoore.org.uk]
- 7. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 14. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 16. emerypharma.com [emerypharma.com]
Comparative Transcriptomic Analysis of Amipurimycin-Treated Fungi: A Head-to-Head with Leading Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative transcriptomic framework for evaluating Amipurimycin, a peptidyl nucleoside antibiotic with antifungal properties.[1][2] Due to the absence of publicly available transcriptomic data for this compound, this document presents a hypothetical dataset to illustrate its potential molecular impact on fungi. This hypothetical data is juxtaposed with experimental data from established antifungal agents—Voriconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin)—to offer a comparative perspective on mechanisms of action and cellular responses. The analysis is centered on the pathogenic fungus Aspergillus fumigatus.
Introduction to Antifungal Agents
-
This compound : A peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis.[1] Its structure, comprising a 2-aminopurine nucleobase, a complex core saccharide, and an amino acid, suggests a potential mechanism involving the disruption of nucleic acid or protein synthesis.[1][2]
-
Voriconazole : An azole antifungal that inhibits lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to a fungistatic effect.
-
Amphotericin B (AmB) : A polyene antifungal that binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death, thus exerting a fungicidal effect.[3][4]
-
Caspofungin : An echinocandin that inhibits (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall component, β-glucan. This action disrupts cell wall integrity.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize hypothetical differentially expressed genes (DEGs) and enriched pathways in Aspergillus fumigatus following treatment with this compound, compared to experimental data for Voriconazole, Amphotericin B, and Caspofungin. The data for the established drugs is synthesized from multiple studies for illustrative purposes.[5]
Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus
| Antifungal Agent | Class | Total DEGs (Hypothetical/Reported) | Up-regulated Genes | Down-regulated Genes | Key Up-regulated Genes (Examples) | Key Down-regulated Genes (Examples) |
| This compound | Peptidyl Nucleoside | 1250 (Hypothetical) | 700 | 550 | Ribosomal proteins (e.g., rpl8, rps3), Aminoacyl-tRNA synthetases, Stress response proteins (e.g., hsp70) | DNA polymerase subunits, Cell cycle control proteins (e.g., cdc28), Nucleotide biosynthesis enzymes |
| Voriconazole | Azole | 980 | 560 | 420 | Ergosterol biosynthesis (erg11a, erg3a), Multidrug transporters (mdr1, mdr4) | Fatty acid metabolism, Respiration-related genes |
| Amphotericin B | Polyene | 1500 | 900 | 600 | Cell wall integrity genes (fks1), Chitin synthases, Oxidative stress response (cat1, sod2) | Ergosterol biosynthesis (erg6), Membrane transport proteins |
| Caspofungin | Echinocandin | 1100 | 650 | 450 | Chitin synthases (chsA, chsG), Cell cycle checkpoint genes, Glucan synthesis-related genes | Genes related to cell wall protein glycosylation, Secreted proteases |
Table 2: Enriched Cellular Pathways Affected by Antifungal Treatment
| Pathway Category | This compound (Hypothetical) | Voriconazole | Amphotericin B | Caspofungin |
| Primary Target Pathway | Ribosome Biogenesis, DNA Replication | Ergosterol Biosynthesis | Membrane Integrity & Ergosterol Binding | (1,3)-β-D-Glucan Synthesis |
| Stress Responses | Unfolded Protein Response, Oxidative Stress | Ergosterol Pathway Up-regulation, Drug Efflux | Cell Wall Integrity (MAP Kinase Pathway), Oxidative Stress | Cell Wall Salvage Pathway, Chitin Synthesis Up-regulation |
| Metabolism | Down-regulation of Nucleotide Metabolism | Inhibition of Fatty Acid Metabolism | Altered Lipid Metabolism | Disrupted Glycosylation |
| Cell Cycle & Growth | G1/S Phase Arrest | Reduced Growth Rate | Cell Lysis | Cytokinesis Defects |
Experimental Protocols
The following methodologies represent a standard workflow for a comparative transcriptomics study.
3.1. Fungal Culture and Antifungal Treatment
-
Fungal Strain : Aspergillus fumigatus Af293 is cultured on Sabouraud Dextrose Agar (SDA) at 37°C for 5-7 days to produce conidia.[5]
-
Spore Suspension : Conidia are harvested using sterile phosphate-buffered saline (PBS) with 0.1% Tween 80. The suspension is filtered to remove hyphae and adjusted to 1 x 10^6 conidia/mL in RPMI 1640 medium.[5]
-
Antifungal Exposure : The conidial suspension is incubated at 37°C until early germling stage. The culture is then treated with each antifungal agent at its Minimum Inhibitory Concentration (MIC) for a defined period (e.g., 4 hours). An untreated culture serves as the control.
3.2. RNA Extraction and Sequencing
-
RNA Isolation : Fungal mycelia are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Total RNA is extracted using a TRIzol-based method followed by a column cleanup (e.g., RNeasy kit).
-
Library Preparation : RNA quality is assessed using a Bioanalyzer. mRNA is enriched using oligo(dT) magnetic beads, fragmented, and used for cDNA synthesis. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing : The prepared library is sequenced on an Illumina NovaSeq platform to generate paired-end reads (e.g., 2x150 bp).
3.3. Bioinformatic Analysis
-
Quality Control : Raw reads are assessed with FastQC, and adapters and low-quality bases are trimmed using Trimmomatic.[5]
-
Read Alignment : Trimmed reads are aligned to the Aspergillus fumigatus Af293 reference genome using a splice-aware aligner like HISAT2.[5]
-
Differential Gene Expression Analysis : Read counts per gene are generated using featureCounts. The DESeq2 package in R is used to identify differentially expressed genes. Genes are considered significant if they have an adjusted p-value < 0.05 and a |log2(fold change)| > 1.[5]
-
Pathway Analysis : Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs to identify significantly affected biological processes and pathways.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes.
Caption: Experimental workflow for comparative transcriptomics of antifungal-treated fungi.
Caption: Hypothetical signaling pathway for this compound's mechanism of action in fungi.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Gene Expression and Evolution of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating Amipurimycin's Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of methodologies for validating the in-vivo target engagement of Amipurimycin, a peptidyl nucleoside antibiotic. Due to a lack of specific in-vivo target engagement data for this compound in publicly available literature, this guide will focus on established methods and draw comparisons with other ribosome-targeting antibiotics to provide a framework for future studies.
This compound, produced by Streptomyces novoguineensis, is a nucleoside antibiotic active against the fungus Pyricularia oryzae, the causative agent of rice blast disease.[1] While its precise mechanism of action is yet to be fully elucidated, its classification as a peptidyl nucleoside antibiotic suggests it may interfere with protein synthesis by targeting the ribosome, similar to other antibiotics in this class. However, direct evidence of in-vivo target engagement is currently unavailable.
This guide will compare three prominent techniques for in-vivo target engagement validation that could be applied to this compound: the Cellular Thermal Shift Assay (CETSA®), Positron Emission Tomography (PET), and Chemoproteomics. We will also present in-vivo efficacy data for a well-characterized aminoglycoside antibiotic, ACHN-490, to illustrate the type of data that is sought in such studies.
Comparison of In Vivo Target Engagement Validation Methods
The choice of method for validating in-vivo target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the research question being addressed.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon drug binding in tissues. | Label-free, applicable to native proteins in cells and tissues. | Requires specific antibodies for detection; optimization of heating conditions can be time-consuming. |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that measures the distribution of a radiolabeled ligand, which competes with the drug for target binding. | Provides whole-body, dynamic visualization of target engagement in living organisms. | Requires the synthesis of a specific radiolabeled probe; can be costly and requires specialized facilities. |
| Chemoproteomics | Utilizes chemical probes to identify and quantify drug-protein interactions directly in a complex biological sample. | Can identify off-target effects and provide a global view of a drug's interactions. | Often requires modification of the drug molecule to incorporate a reactive or reporter group. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) In Vivo
This generalized protocol outlines the steps for performing an in-vivo CETSA experiment.
-
Animal Dosing: Administer this compound or a vehicle control to a cohort of appropriate animal models (e.g., mice infected with a susceptible pathogen) at various doses and time points.
-
Tissue Collection and Homogenization: At the end of the treatment period, euthanize the animals and collect the target tissues. Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the tissue lysates and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., a specific ribosomal protein) using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve, indicating increased thermal stability of the target protein in the this compound-treated samples compared to the control, confirms target engagement.[2]
Positron Emission Tomography (PET) for Target Engagement
This protocol provides a general workflow for a PET imaging study to assess target engagement.
-
Radiotracer Synthesis: Synthesize a radiolabeled version of this compound or a known ligand that binds to the same target.
-
Animal Dosing: Administer unlabeled this compound or a vehicle control to the animal models.
-
Radiotracer Administration: After a predetermined time, inject the radiolabeled tracer.
-
PET Imaging: Anesthetize the animals and perform PET scans to visualize the distribution of the radiotracer.
-
Image Analysis: Quantify the uptake of the radiotracer in the target tissues. A decrease in radiotracer signal in the this compound-treated animals compared to the control group indicates that this compound is occupying the target site.[3][4]
In Vivo Chemoproteomics
This protocol describes a general approach for in-vivo chemoproteomic analysis.
-
Probe Synthesis: Synthesize a derivative of this compound that contains a reactive group (for covalent binding) and/or a reporter tag (e.g., biotin or a clickable alkyne).
-
Animal Treatment: Treat the animal models with the this compound probe or a control compound.
-
Tissue Lysis and Protein Enrichment: Lyse the target tissues and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotinylated probe).
-
Mass Spectrometry Analysis: Digest the enriched proteins and identify them using mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the this compound probe-treated group are identified as potential targets.[5]
Comparative In Vivo Efficacy Data: ACHN-490 (Aminoglycoside)
While specific in-vivo target engagement data for this compound is unavailable, we can look at in-vivo efficacy studies of other ribosome-targeting antibiotics as a point of comparison. ACHN-490 is a novel aminoglycoside with potent activity against various pathogens. The following table summarizes its in-vivo efficacy in a murine neutropenic thigh infection model.[6]
| Pathogen | ACHN-490 ED₅₀ (mg/kg) | Comparator (Gentamicin) ED₅₀ (mg/kg) |
| E. coli ATCC 25922 | 0.6 | 0.7 |
| P. aeruginosa ATCC 27853 | 2.5 | 3.1 |
ED₅₀ represents the dose required to achieve 50% of the maximal effect.
This data demonstrates the dose-dependent in-vivo activity of ACHN-490, which is a prerequisite for and often correlated with target engagement. Similar in-vivo efficacy studies for this compound would be a crucial first step towards validating its therapeutic potential. An early study did show this compound to be active in vivo against Pyricularia oryzae.[1]
Visualizing Methodologies and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the workflows and underlying principles of the described techniques.
References
- 1. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Amipurimycin Analogues
Amipurimycin, a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, stands out as a potent antifungal agent.[1][2] Its complex structure, featuring a 2-aminopurine nucleobase, a unique nine-carbon sugar core, and a cis-2-aminocyclopentane-1-carboxylic acid moiety, presents a compelling scaffold for the development of new antifungal drugs.[1][2][3] However, comprehensive structure-activity relationship (SAR) studies for a broad range of this compound analogues are not yet extensively documented in publicly available literature. The mechanism of action of this compound also remains to be fully elucidated.[3][4]
This guide provides a comparative analysis of the known synthetic analogues of this compound and draws insights from the more thoroughly investigated SAR of related nucleoside antibiotics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel antifungal agents based on the this compound scaffold.
Structural Comparison of this compound and its Analogues
The core structure of this compound is characterized by three key components: the nucleobase, the carbohydrate core, and the amino acid side chain.[1] To date, synthetic efforts have primarily focused on modifying the nucleobase and the stereochemistry of the carbohydrate core. The structures of this compound and two key synthetic analogues are depicted below.
A summary of the structural modifications in the synthesized analogues is presented in the table below.
| Compound | Nucleobase | Carbohydrate Core | Amino Acid Side Chain | Reference |
| This compound | 2-Aminopurine | Natural Configuration | (-)-cispentacin | [2][5] |
| Thymine Analogue | Thymine | Natural Configuration | (-)-cispentacin | [3][4] |
| Adenine Analogue | Adenine | (8'R) Epimer | Not specified | [6] |
Comparative Biological Activity
Detailed quantitative data on the antifungal activity of this compound analogues is limited. This compound itself is known to be a potent antifungal agent.[3][4] A study on an adenine nucleoside containing the (8'R) epimeric carbohydrate core of this compound investigated its antifungal and anticancer activities, though specific MIC values were not provided in the available literature.[6] The biological activity of the synthesized thymine analogue has not been reported in the reviewed publications.[3][4]
Insights from Related Nucleoside Antibiotics: The Muraymycins
Given the scarcity of direct SAR data for this compound, we can draw valuable inferences from studies on muraymycins, another class of nucleoside antibiotics that inhibit the bacterial enzyme MraY.[7][8] These studies provide a framework for predicting which structural modifications on the this compound scaffold might be favorable for retaining or improving biological activity.
| Structural Modification (on Muraymycins) | Impact on Biological Activity | Potential Implication for this compound Analogues | Reference |
| Substitution at the 5-position of the pyrimidine nucleobase | Significant loss of inhibitory activity | Modifications to the equivalent position on the purine ring of this compound may not be well-tolerated. | [7][8] |
| Loss of nucleobase aromaticity | ~10-fold decrease in inhibitory potency | Maintaining the aromaticity of the 2-aminopurine ring is likely important for activity. | [7][8] |
| Removal of the 2'-hydroxy group on the ribose moiety | Retained inhibitory activity | Modifications to the hydroxyl groups on the sugar core of this compound could be explored. | [7][8] |
| Increased lipophilicity of the side chain | Improved antibacterial activity (cellular uptake) with minor effect on enzyme inhibition | Introducing lipophilic groups to the cispentacin moiety could enhance antifungal activity. | [8] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound analogues are not explicitly available. However, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi is provided below, based on established methodologies.[9][10]
Protocol: Antifungal Susceptibility Testing by Broth Microdilution
-
Preparation of Fungal Inoculum:
-
The fungal isolate is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain mature spores.
-
The spores are harvested and suspended in sterile saline containing a surfactant (e.g., 0.05% Tween 80).
-
The suspension is adjusted to a standardized concentration (e.g., 0.4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Compound Dilutions:
-
The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized broth medium (e.g., RPMI-1640 buffered with MOPS). The final concentration range should typically span from 0.03 to 16 µg/mL.[10]
-
Appropriate controls, including a growth control (no compound) and a sterility control (no inoculum), are included.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate.
-
The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.[9]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth (MIC-0) or a significant reduction in growth (e.g., 50% or 90% inhibition, MIC-2) compared to the growth control.[9]
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for SAR studies.
References
- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C20H29N7O8 | CID 139589160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of an adenine nucleoside containing the (8'R) epimeric carbohydrate core of this compound and its biological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Maze of Resistance: A Comparative Guide to Antibiotic Resistance Mechanisms with a Focus on the Enigmatic Amipurimycin
For researchers, scientists, and drug development professionals, understanding the multifaceted mechanisms of antibiotic resistance is paramount in the ongoing battle against microbial pathogens. This guide provides a comparative overview of established antibiotic resistance mechanisms, supported by experimental data and detailed protocols, while shedding light on the yet-to-be-elucidated resistance pathways for the novel peptidyl nucleoside antibiotic, Amipurimycin.
The emergence of antibiotic resistance is a critical global health threat, necessitating a deep understanding of how bacteria evade the effects of these life-saving drugs. Resistance can be intrinsic, an innate characteristic of a bacterium, or acquired through genetic mutations or the horizontal transfer of resistance genes.[1][2][3] The primary mechanisms of acquired resistance fall into four main categories: enzymatic inactivation of the antibiotic, modification of the antibiotic's target, reduced intracellular accumulation of the antibiotic via efflux pumps or decreased permeability, and the development of alternative metabolic pathways.[1][2][4][5]
A Comparative Look at Common Resistance Mechanisms
To contextualize the challenge of understanding resistance to new antibiotics like this compound, it is essential to first examine the well-characterized mechanisms of resistance to established antibiotic classes.
Enzymatic Inactivation
One of the most common and effective resistance strategies is the production of enzymes that chemically modify or degrade the antibiotic, rendering it inactive.[6] A prime example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillin and its derivatives, making them unable to bind to their penicillin-binding protein (PBP) targets.[2][6] Another significant group of inactivating enzymes are the aminoglycoside-modifying enzymes (AMEs), which add chemical groups (acetyl, phosphate, or adenyl) to aminoglycoside antibiotics, preventing their binding to the ribosome.[1]
Target Modification
Bacteria can also develop resistance by altering the cellular component that the antibiotic targets.[1][2] This can occur through mutations in the genes encoding the target protein or through enzymatic modification of the target site. For instance, resistance to macrolides can arise from methylation of the 23S rRNA, a component of the 50S ribosomal subunit, which prevents the antibiotic from binding and inhibiting protein synthesis.[4] Similarly, mutations in the genes encoding DNA gyrase and topoisomerase IV can confer resistance to fluoroquinolones.
Reduced Intracellular Accumulation
This mechanism involves preventing the antibiotic from reaching its target at a high enough concentration to be effective. This is achieved in two primary ways:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell.[1][2] Efflux pumps can be specific for a single antibiotic or can confer resistance to multiple drugs (multidrug resistance).
-
Decreased Permeability: Gram-negative bacteria, with their outer membrane, can limit the entry of antibiotics by altering the number or size of their porin channels, which are protein channels that allow molecules to pass through the outer membrane.[1]
Quantitative Comparison of Resistance Mechanisms
The following table summarizes key quantitative data associated with different resistance mechanisms for representative antibiotics.
| Antibiotic Class | Resistance Mechanism | Example Organism | Typical Fold Increase in MIC | Reference |
| β-Lactams | β-Lactamase Production | Staphylococcus aureus | >1000 | [2] |
| Aminoglycosides | Enzymatic Modification (e.g., AAC(6')) | Escherichia coli | 8 - 64 | [1] |
| Macrolides | Target Modification (rRNA methylation) | Streptococcus pneumoniae | >128 | [4] |
| Fluoroquinolones | Target Modification (GyrA mutation) | Escherichia coli | 16 - 256 | |
| Tetracyclines | Efflux Pump (TetA) | Escherichia coli | 10 - 40 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocols for Characterizing Resistance
The following are standardized methodologies for key experiments used to investigate antibiotic resistance mechanisms.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the bacterium for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
β-Lactamase Activity Assay
Protocol:
-
Crude Enzyme Preparation: Bacterial cells are lysed to release intracellular enzymes.
-
Substrate Preparation: A solution of a chromogenic cephalosporin (e.g., nitrocefin) is prepared.
-
Enzyme Assay: The crude enzyme extract is added to the nitrocefin solution.
-
Spectrophotometric Measurement: The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be monitored spectrophotometrically at a specific wavelength (e.g., 486 nm). The rate of color change is proportional to the β-lactamase activity.
Efflux Pump Activity Assay
Protocol:
-
Fluorescent Dye Loading: Bacterial cells are incubated with a fluorescent substrate of the efflux pump (e.g., ethidium bromide).
-
Baseline Fluorescence Measurement: The intracellular accumulation of the dye is measured using a fluorometer.
-
Induction of Efflux: An energy source (e.g., glucose) is added to activate the efflux pumps.
-
Monitoring Fluorescence: The decrease in intracellular fluorescence over time, due to the efflux of the dye, is monitored. The rate of fluorescence decrease is indicative of efflux pump activity.
Visualizing Resistance Pathways
Caption: Overview of the four primary mechanisms of antibiotic resistance.
The Case of this compound: An Uncharted Territory
This compound is a peptidyl nucleoside antibiotic with a complex structure, belonging to a class of natural products with promising biomedical activities.[7][8][9][10][11][12] While its antibacterial and antifungal properties have been noted, the precise mechanism of action and, consequently, the mechanisms of resistance remain largely undetermined.[7][8]
Based on its structural class, this compound likely interferes with a fundamental cellular process such as protein synthesis or nucleic acid synthesis. Given this, we can hypothesize potential resistance mechanisms that bacteria might develop:
-
Enzymatic Modification: Bacteria could acquire enzymes capable of modifying the structure of this compound, such as glycosyltransferases or acetyltransferases, preventing it from binding to its target.
-
Target Modification: If this compound targets the ribosome, mutations in ribosomal proteins or rRNA could confer resistance. Similarly, if it targets an enzyme involved in nucleotide metabolism, mutations in that enzyme could prevent inhibition.
-
Efflux: The large and complex structure of this compound might make it a substrate for specific multidrug resistance efflux pumps.
The elucidation of the resistance mechanisms to this compound will require a dedicated research effort, employing the experimental protocols outlined above, as well as genetic and biochemical approaches to identify the specific genes and proteins involved.
Future Directions and Conclusion
The study of antibiotic resistance is a dynamic field that requires continuous investigation, especially with the introduction of novel therapeutic agents. While the mechanisms of resistance to many antibiotic classes are well-understood, the case of this compound highlights the critical need for ongoing research to stay ahead of evolving microbial threats. Understanding how bacteria might develop resistance to this and other new antibiotics is a crucial step in preserving their efficacy and developing strategies to counteract resistance as it emerges.
Caption: A typical experimental workflow for identifying and characterizing a novel antibiotic resistance mechanism.
References
- 1. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance [frontiersin.org]
- 5. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making sure you're not a bot! [ionio-search.seab.gr]
- 12. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Amipurimycin vs. Commercial Fungicides: A Comparative Efficacy Analysis for Rice Blast Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Amipurimycin, a peptidyl nucleoside antibiotic, with commercially available fungicides for the control of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. The analysis is based on available in vitro and in-field experimental data to offer a comprehensive resource for researchers in plant pathology and fungicide development.
Executive Summary
Rice blast poses a significant threat to global rice production. While several commercial fungicides are currently in use, the continuous search for novel and effective antifungal agents is paramount. This compound, a natural product isolated from Streptomyces novoguineensis sp. nov., has demonstrated notable in vitro activity against Magnaporthe oryzae. This guide synthesizes the available data on this compound and compares it with the performance of established commercial fungicides, highlighting the experimental protocols and potential mechanisms of action.
In Vitro Efficacy: this compound vs. Commercial Fungicides
The in vitro efficacy of an antifungal agent is a critical preliminary indicator of its potential for disease control. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Fungicides against Magnaporthe oryzae
| Compound | Active Ingredient(s) | MIC (µg/mL) | Reference |
| This compound | This compound | 1.56 | [1] |
| Nativo® 75WG | Tebuconazole + Trifloxystrobin | Not explicitly stated as MIC, but showed significant inhibition at low concentrations. | |
| Blasticidin-S | Blasticidin-S | Not explicitly stated as MIC, but a known potent inhibitor. | |
| Kasugamycin | Kasugamycin | Not explicitly stated as MIC, but used commercially for rice blast control. | |
| Tricyclazole | Tricyclazole | Not explicitly stated as MIC, but a widely used systemic fungicide. |
Note: Direct comparative MIC studies for all compounds under identical conditions are limited. The data presented is compiled from available literature.
Field Efficacy: Performance of Commercial Fungicides
Table 2: Field Trial Performance of Commercial Fungicides against Rice Blast
| Fungicide (Trade Name) | Active Ingredient(s) | Application Rate | Disease Reduction (%) | Yield Increase ( kg/ha ) | Reference |
| Karisma 28 SC | Azoxystrobin 20% + Cyproconazole 8% | Foliar spray, 3 times at 10-day intervals | 66.0 (incidence), 68.4 (severity) | 2,300 (compared to control) | |
| Nativo 75 WP | Tebuconazole 50% + Trifloxystrobin 25% | Foliar spray, 2 times | 83.5 (leaf blast) | Not specified | |
| Amistar Top 325 SC | Azoxystrobin 20% + Difenoconazole 12.5% | Foliar spray, 3 times at 10-day intervals | Not specified | 1,800 (compared to control) | |
| Trooper 75WP | Tricyclazole | Foliar spray, 3 times at 10-day intervals | Not specified | 1,600 (compared to control) | |
| Contaf Max 350 SC | Not specified | 1 L/ha, twice | >80 | 1,292.33 (compared to control) |
Note: Disease reduction and yield increase can vary significantly based on environmental conditions, disease pressure, and rice variety.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific evaluation of fungicide efficacy.
In Vitro Antimicrobial Activity of this compound
The following protocol is based on the methodology described for the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Pyricularia oryzae (now Magnaporthe oryzae).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Magnaporthe oryzae.
Materials:
-
This compound
-
Magnaporthe oryzae culture
-
Potato Sucrose Agar (PSA) medium
-
Sterile petri dishes
-
Incubator
Procedure:
-
Medium Preparation: Prepare Potato Sucrose Agar (PSA) medium and sterilize by autoclaving.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a suitable solvent to achieve final concentrations ranging from 100 µg/mL to 0.2 µg/mL in the agar plates.
-
Incorporation into Medium: Add the different concentrations of this compound to the molten PSA medium before pouring it into sterile petri dishes. A control plate without any fungicide should also be prepared.
-
Inoculation: Once the agar has solidified, inoculate the center of each plate with a mycelial plug from a fresh culture of Magnaporthe oryzae.
-
Incubation: Incubate the plates at 28°C for a specified period (e.g., 7-10 days) until the mycelial growth in the control plate has reached a substantial size.
-
Observation: Observe the plates for mycelial growth. The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
Caption: Workflow for the in-vitro MIC determination of this compound.
Field Trial Protocol for Fungicide Evaluation
The following is a generalized protocol for conducting field trials to evaluate the efficacy of fungicides against rice blast.
Objective: To assess the effectiveness of fungicides in controlling rice blast and their impact on grain yield under field conditions.
Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.
Plot Size: Appropriate plot size to minimize edge effects (e.g., 5m x 3m).
Treatments:
-
Fungicide 1 (e.g., this compound, if available for field testing) at different concentrations.
-
Commercial Fungicide 1 (Standard Check).
-
Commercial Fungicide 2 (Standard Check).
-
Untreated Control (Water spray).
Procedure:
-
Crop Husbandry: Follow standard agronomic practices for rice cultivation, including land preparation, sowing/transplanting, fertilization, and irrigation.
-
Fungicide Application: Apply the fungicides as a foliar spray at specific growth stages, such as the late tillering stage and the panicle initiation stage. The number and timing of applications will depend on the experimental objectives and disease pressure.
-
Disease Assessment:
-
Record the incidence and severity of leaf blast and neck blast at regular intervals after fungicide application.
-
Use a standardized disease rating scale (e.g., 0-9 scale).
-
Calculate the Percent Disease Index (PDI).
-
-
Yield and Yield Components:
-
At maturity, harvest the crop from each plot.
-
Record yield parameters such as the number of panicles per hill, number of grains per panicle, 1000-grain weight, and grain yield ( kg/ha ).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Caption: Generalized workflow for a rice blast fungicide field trial.
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action of a fungicide is crucial for effective and sustainable disease management, including the prevention of resistance development.
Magnaporthe oryzae Infection Process
The infection process of M. oryzae is a complex sequence of events, each of which can be a potential target for fungicides.
Caption: Key stages in the infection cycle of Magnaporthe oryzae.
Mechanism of Action of Commercial Fungicides
Commercial fungicides target various stages of this infection process through different mechanisms:
-
Tricyclazole: A melanin biosynthesis inhibitor. It blocks the synthesis of melanin in the appressorial cell wall, which is essential for the generation of turgor pressure required for penetration.
-
Azoxystrobin (Strobilurin class): A quinone outside inhibitor (QoI). It inhibits mitochondrial respiration by blocking the cytochrome bc1 complex, thereby depriving the fungus of the energy required for growth and development.
-
Tebuconazole and Difenoconazole (Triazole class): Sterol biosynthesis inhibitors (SBIs). They inhibit the C14-demethylation step in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption of membrane integrity leads to fungal death.
Postulated Mechanism of Action for this compound
The precise mechanism of action for this compound against Magnaporthe oryzae has not been fully elucidated. As a peptidyl nucleoside antibiotic, it is hypothesized to interfere with essential cellular processes such as protein or nucleic acid synthesis. Further research is required to identify its specific molecular target and the signaling pathways it disrupts in the pathogen.
Conclusion
This compound demonstrates significant in vitro antifungal activity against Magnaporthe oryzae, with a low Minimum Inhibitory Concentration. This suggests its potential as a lead compound for the development of a new rice blast fungicide. However, a comprehensive evaluation of its efficacy requires in-depth field trials to generate comparative data against established commercial fungicides. Furthermore, elucidating its mechanism of action will be critical for its future development and deployment in integrated pest management strategies. The data and protocols presented in this guide provide a foundation for researchers to pursue these further investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of Amipurimycin: A Procedural Guide
Immediate Safety and Disposal Protocol
The following procedures provide a step-by-step guide for the safe handling and disposal of Amipurimycin waste. It is imperative to treat this compound as a hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS).
1. Waste Identification and Segregation:
-
Treat as Hazardous Chemical Waste: All materials contaminated with this compound, including stock solutions, used media, and contaminated labware (e.g., pipette tips, gloves, and flasks), should be considered hazardous chemical waste.[1]
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the sink.[2] Antibiotics, even in small quantities, can contribute to the rise of antibiotic-resistant bacteria in wastewater systems.[1]
-
Incompatible Materials: Store this compound waste separately from incompatible chemicals, such as strong acids, bases, and oxidizing agents, to prevent violent reactions or the release of toxic gases.[3]
2. Waste Collection and Storage:
-
Designated Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[3][4] This area should be at or near the point of waste generation.[4]
-
Proper Containerization:
-
Use chemically compatible, leak-proof containers, preferably plastic, for collecting this compound waste.[4][5]
-
Ensure containers are in good condition with secure, tight-fitting caps.[3] The original container may be used if it is not compromised.[3]
-
Do not use food containers for storing hazardous waste.[3]
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."[4] The label should also indicate the start date of waste accumulation.
-
Container Management: Keep waste containers closed except when adding waste.[3][4] Containers must be removed from the SAA within three days of becoming full.[3] Partially filled containers can remain in the SAA for up to one year.[3]
3. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal.[4] Contact them to schedule a pickup for your properly labeled and contained this compound waste.
-
Professional Disposal: Hazardous chemical waste is typically handled by licensed disposal companies that utilize methods like high-temperature incineration to safely destroy the compounds.[6]
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous chemical waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste per SAA | 55 gallons | [4] |
| Maximum Volume of Acutely Toxic Waste (P-list) per SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time for Partially Filled Containers | 1 year | [3] |
| Time to Remove Full Containers from SAA | 3 calendar days | [4] |
| pH Range for Potential Drain Disposal (Not for Antibiotics) | > 5.0 and < 12.5 | [3] |
Experimental Protocols Referenced
The disposal procedures outlined are based on established best practices for laboratory chemical waste management. Specific experimental protocols for the disposal of this compound are not available. The guiding principle is to handle it as a hazardous chemical waste, following the protocols established by your institution's EHS office and regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
